molecular formula C4H9NO3 B051176 DL-Threonine CAS No. 24830-94-2

DL-Threonine

Cat. No.: B051176
CAS No.: 24830-94-2
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-UHFFFAOYSA-N
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Description

D-Allothreonine is a stereoisomer of the proteinogenic amino acid L-threonine, distinguished by its unique (2S,3R) configuration. This non-natural amino acid serves as a critical tool in biochemical and microbiological research, primarily for investigating the substrate specificity and catalytic mechanisms of enzymes involved in amino acid metabolism, such as threonine aldolases and dehydratases. Its research value is paramount in studies of bacterial cell wall biosynthesis, as it is a key component in the peptidoglycan structures of certain microorganisms. D-Allothreonine acts as a competitive inhibitor for enzymes that typically process L-threonine, allowing scientists to probe and modulate metabolic pathways. Furthermore, it is extensively used in the synthesis of novel peptides and peptidomimetics to study the impact of stereochemistry on protein structure, stability, and function. This compound is essential for nutritional studies in auxotrophic bacterial strains and provides a fundamental building block in the exploration of novel antibiotics and other therapeutic agents that target bacterial enzymatic machinery.

Properties

IUPAC Name

2-amino-3-hydroxybutanoic acid
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InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
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InChI Key

AYFVYJQAPQTCCC-UHFFFAOYSA-N
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Canonical SMILES

CC(C(C(=O)O)N)O
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Molecular Formula

C4H9NO3
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DSSTOX Substance ID

DTXSID301015364
Record name 2-Amino-3-hydroxybutanoic acid
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Molecular Weight

119.12 g/mol
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Physical Description

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma
Record name DL-Threonine
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Solubility

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol)
Record name L-Threonine
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CAS No.

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2
Record name Allothreonine, DL-
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Record name 2-Amino-3-hydroxybutanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of DL-Threonine for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of DL-Threonine, a racemic mixture of the essential amino acid Threonine. The information herein is intended to support laboratory research, scientific experimentation, and formulation development by providing key data points, standardized experimental protocols, and visual representations of relevant biological and experimental processes.

Core Physicochemical Data

This compound (IUPAC name: (2RS)-2-amino-3-hydroxybutanoic acid) is a polar, neutral amino acid. Its structure, containing both a hydroxyl (-OH) and a carboxyl (-COOH) group, dictates its physical and chemical behavior. The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₉NO₃[1][2][3]
Molecular Weight 119.12 g/mol [1][2]
Appearance White crystalline powder
Taste Slightly sweet
Melting Point ~244-245 °C (with decomposition)
Boiling Point 345.8 ± 32.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³

Table 2: Solubility and Partitioning of this compound

PropertyValueConditionsSource(s)
Water Solubility 200 g/L25 °C
20.1 g/100mL25 °C
Ethanol Solubility Insoluble-
LogP (Octanol/Water) -1.23-

Table 3: Acid-Base Properties of Threonine

PropertyValueSource(s)
pKa (α-carboxyl) 2.09
pKa (α-amino) 9.10
Isoelectric Point (pI) 5.60

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

  • ¹H NMR: In D₂O, characteristic peaks for this compound hydrate (B1144303) are observed around 4.26 ppm (CH-α), 3.59 ppm (CH-β), and 1.33 ppm (CH₃).

  • Infrared (IR) Spectroscopy: The IR spectrum of threonine shows characteristic absorption bands corresponding to its functional groups, including broad O-H and N-H stretching, C=O stretching of the carboxyl group, and C-O stretching of the alcohol.

  • UV-Vis Spectroscopy: this compound does not contain a chromophore that absorbs significantly in the near-UV and visible range. Its UV cutoff is typically observed in the far-UV region, around 230-232 nm.

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of this compound in a laboratory setting.

This method is a standard pharmacopeial procedure for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of dry this compound powder is finely ground and packed into a thin-walled capillary tube to a height of 2-4 mm. The sample should be well-compacted.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) in close proximity to a calibrated thermometer.

  • Initial Rapid Determination: A preliminary determination is often performed with a rapid heating rate (e.g., 10-20 °C/min) to find the approximate melting range.

  • Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 5-10 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For this compound, decomposition is typically observed along with melting.

This protocol determines the saturation solubility of this compound in water at a specific temperature.

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume or mass of deionized water in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. Alternatively, the solution can be centrifuged or filtered (using a filter that does not absorb the solute) to separate the solid from the saturated liquid phase.

  • Sample Analysis: A precisely known mass or volume of the clear, saturated supernatant is transferred to a pre-weighed container.

  • Solvent Evaporation: The water is evaporated from the sample at an elevated temperature (e.g., in a drying oven at 60-80 °C) until a constant weight of the dry solid is achieved.

  • Calculation: The solubility is calculated based on the mass of the dissolved this compound and the corresponding mass or volume of the water.

This method determines the acid dissociation constants (pKa values) of this compound's ionizable groups.

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

  • pH Meter Calibration: A pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration Setup: A known volume of the this compound solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.

  • Acidic Titration (Optional but recommended): The solution is first titrated with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate all functional groups. The pH is recorded after each incremental addition of acid until a low pH (e.g., ~1.5) is reached.

  • Basic Titration: The resulting acidic solution (or a fresh sample) is then titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until a high pH (e.g., ~12.5) is reached.

  • Data Analysis: The pH values are plotted against the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the midpoints of the two buffer regions (half-equivalence points). The pKa of the carboxyl group (pKa₁) is the first to be determined, followed by the pKa of the amino group (pKa₂).

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the use of this compound in a research context.

Threonine is a crucial substrate in two fundamental cellular processes: protein synthesis and post-translational modification via phosphorylation.

Biological_Role_of_Threonine Biological Role of Threonine cluster_synthesis Protein Synthesis cluster_ptm Post-Translational Modification Thr_pool Cellular Threonine Pool tRNA Threonyl-tRNA Synthetase Thr_pool->tRNA Charging Ribosome Ribosome tRNA->Ribosome Delivery Protein Nascent Polypeptide Chain Ribosome->Protein Elongation Protein_Thr Protein with Threonine Residue Kinase Threonine Kinase Protein_Thr->Kinase Substrate Phospho_Protein Phosphorylated Protein (Phosphothreonine) Kinase->Phospho_Protein Phosphorylation Signal Cell Signaling Cascade Phospho_Protein->Signal Downstream Effects

Caption: Role of Threonine in protein synthesis and phosphorylation.

This diagram outlines the logical flow for determining the pKa values of this compound using potentiometric titration.

pKa_Determination_Workflow Workflow for pKa Determination prep Prepare 0.1 M This compound Solution setup Setup Titration: - Known volume of sample - Stirrer & pH probe prep->setup calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->setup titrate Titrate with 0.1 M NaOH setup->titrate record Record pH after each incremental addition titrate->record record->titrate Repeat until pH ~12.5 plot Plot pH vs. Volume of NaOH record->plot analyze Analyze Titration Curve plot->analyze results Determine pKa1 and pKa2 at half-equivalence points analyze->results

Caption: Experimental workflow for pKa determination by titration.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Threonine Synthesis Methods for Research Applications

This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, a crucial amino acid in various research and pharmaceutical applications. The document details both classical chemical synthesis routes and modern enzymatic strategies, offering comparative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

Introduction to Threonine Synthesis

Threonine is an essential amino acid with two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. While L-threonine is the naturally occurring isomer used in protein biosynthesis, the racemic mixture this compound and the individual D-isomer are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1] The methods for producing this compound for research applications can be broadly categorized into chemical synthesis and enzymatic synthesis, each with distinct advantages and challenges in terms of yield, stereocontrol, and scalability.

Chemical Synthesis of this compound

Chemical methods provide robust and scalable routes to this compound, typically resulting in a racemic mixture of stereoisomers that may require subsequent resolution.

Glycine-Acetaldehyde Condensation Method

One of the most established methods involves the condensation of glycine (B1666218) with acetaldehyde (B116499).[1] The reaction is typically mediated by a copper(II) salt, which forms a copper-glycinate complex. This complex then undergoes an aldol-like reaction with acetaldehyde to produce a threonine-copper complex. The mixture of diastereomers (threonine and allothreonine) is formed, with the threo form often favored. Subsequent removal of the copper ion yields this compound.[1] A significant drawback is the need to separate the this compound from the DL-allothreonine isomer, often through fractional crystallization, which can lower the overall yield.[1]

Crotonic Acid Method

Another classical approach begins with crotonic acid. The synthesis involves the alpha-functionalization of crotonic acid using reagents like mercury(II) acetate, followed by subsequent steps to introduce the amino and hydroxyl groups to form the threonine backbone.[2]

Chemical Synthesis Pathways Visualization

The following diagram illustrates the logical flow of the two primary chemical synthesis routes for this compound.

G cluster_0 Glycine-Acetaldehyde Condensation cluster_1 Crotonic Acid Method Glycine Glycine + Acetaldehyde CuComplex Copper-Glycinate Complex Formation Glycine->CuComplex Aldol (B89426) Aldol Condensation CuComplex->Aldol ThreoCuComplex Threonine-Copper Complex (Mixture) Aldol->ThreoCuComplex Decopper Copper Removal ThreoCuComplex->Decopper DLThreonine_A This compound + DL-Allothreonine Decopper->DLThreonine_A CrotonicAcid Crotonic Acid AlphaFunc Alpha-Functionalization (e.g., with Hg(OAc)₂) CrotonicAcid->AlphaFunc Aminohydroxylation Aminohydroxylation Steps AlphaFunc->Aminohydroxylation DLThreonine_B This compound Aminohydroxylation->DLThreonine_B

Caption: Key chemical synthesis routes for this compound.

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods offer high specificity and operate under mild conditions, making them attractive for producing specific stereoisomers of threonine. These methods include direct synthesis and the resolution of racemic mixtures.

Direct Synthesis via Threonine Aldolases

Threonine aldolases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol condensation of glycine and an aldehyde. Specifically, L-threonine acetaldehyde-lyase (EC 4.1.2.5) can catalyze the reaction between glycine and acetaldehyde to form L-threonine. Similarly, D-threonine aldolases can produce D-threonine. While these enzymes offer excellent control over the stereochemistry at the α-carbon, they often exhibit only moderate stereoselectivity at the β-carbon, leading to mixtures of diastereomers.

Kinetic Resolution of this compound

Kinetic resolution is a powerful strategy to isolate a single enantiomer from a racemic mixture. This involves using an enzyme that selectively acts on one of the enantiomers, allowing for the separation of the unreacted, desired enantiomer.

  • Using L-Threonine Deaminase: L-threonine deaminase (also known as L-threonine dehydratase) specifically converts L-threonine into 2-oxobutyrate and ammonia. When applied to a this compound mixture, the L-enantiomer is consumed, leaving behind optically pure D-threonine, which can then be isolated.

  • Using Other Hydrolases: Another approach involves the chemical acylation of this compound, followed by selective enzymatic hydrolysis of the acyl group from one enantiomer using an acetylhydrolase, enabling the separation of the D- and L-forms.

Enzymatic Synthesis & Resolution Workflow

The diagram below outlines the workflows for both direct enzymatic synthesis and the kinetic resolution of this compound.

G cluster_0 Direct Enzymatic Synthesis cluster_1 Kinetic Resolution Start Synthesis Goal: Enantiopure Threonine Glycine Glycine + Acetaldehyde Start->Glycine DL_Threonine This compound Mixture Start->DL_Threonine EnzReaction Reaction with Threonine Aldolase (TA) Glycine->EnzReaction ProductMix L-Threonine or D-Threonine (+ Allo-isomer) EnzReaction->ProductMix Purification_A Purification/ Separation ProductMix->Purification_A FinalProduct_A Enantiopure Threonine Purification_A->FinalProduct_A EnzResolution Selective Enzyme Action (e.g., L-Threonine Deaminase) DL_Threonine->EnzResolution Separation Separation of Products EnzResolution->Separation FinalProduct_B Enantiopure D-Threonine Separation->FinalProduct_B Byproduct Byproduct (e.g., 2-Oxobutyrate) Separation->Byproduct G Aspartate L-Aspartate AspartylP Aspartyl-P Aspartate->AspartylP ATP ADP AspartylSA Aspartyl-Semialdehyde AspartylP->AspartylSA NADPH NADP⁺ Homoserine L-Homoserine AspartylSA->Homoserine NADPH NADP⁺ Lysine L-Lysine Synthesis AspartylSA->Lysine HomoserineP Homoserine-P Homoserine->HomoserineP ATP ADP Methionine L-Methionine Synthesis Homoserine->Methionine LThreonine L-Threonine HomoserineP->LThreonine Pi AK Aspartate Kinase (thrA) ASD Aspartyl Semialdehyde Dehydrogenase (asd) HD Homoserine Dehydrogenase (thrA) HK Homoserine Kinase (thrB) TS Threonine Synthase (thrC)

References

An In-depth Technical Guide to the Discovery and Historical Significance of Threonine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, the last of the twenty common proteinogenic amino acids to be discovered, holds a unique position in biochemistry due to its two chiral centers, giving rise to four distinct stereoisomers. This technical guide provides a comprehensive overview of the discovery of threonine and the subsequent identification and characterization of its stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. It delves into their historical significance and their evolving roles in fundamental research and pharmaceutical development. This document details the distinct physicochemical properties of each stereoisomer, outlines key experimental protocols for their separation and synthesis, and explores the critical role of L-threonine's stereochemistry in cellular signaling.

Introduction: The Late Arrival of a Crucial Amino Acid

The discovery of threonine in 1935 by William Cumming Rose and his colleagues at the University of Illinois marked a pivotal moment in nutritional science.[1][2] Their work, which aimed to identify all essential amino acids necessary for mammalian growth, revealed the existence of a previously unknown α-amino-β-hydroxybutyric acid.[2] This discovery completed the roster of the 20 common amino acids that form the building blocks of proteins. The name "threonine" was chosen due to its structural similarity to threonic acid.[3]

Threonine is one of only two proteinogenic amino acids, the other being isoleucine, that possesses two stereogenic centers. This results in the existence of four possible stereoisomers, each with a unique three-dimensional arrangement of its atoms.[3] The four stereoisomers are L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid), D-threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid), L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid), and D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid).

The Stereoisomers of Threonine: A Comparative Overview

The distinct spatial arrangement of the functional groups in each threonine stereoisomer results in different physical, chemical, and biological properties. L-threonine is the naturally occurring, biologically active form incorporated into proteins during translation. The other stereoisomers are found less commonly in nature but have garnered significant interest for their applications in synthetic chemistry and drug design.

Quantitative Data Presentation

The following table summarizes the key quantitative properties of the four stereoisomers of threonine.

PropertyL-Threonine (2S,3R)D-Threonine (2R,3S)L-allothreonine (2S,3S)D-allothreonine (2R,3R)
Molecular Formula C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃C₄H₉NO₃
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol 119.12 g/mol
Melting Point (°C) 255-257 (decomposes)255-257 (decomposes)272 (decomposes)278 (decomposes)
Optical Rotation [α]D -28.3° (c=2, H₂O)+28.3° (c=2, H₂O)+9.0° (c=2, H₂O)-9.0° (c=5, H₂O)
Water Solubility SolubleSolubleSlightly SolubleSoluble
CAS Number 72-19-5632-20-228954-12-324830-94-2

Historical and Current Significance of Threonine Stereoisomers

The significance of threonine's stereoisomers has evolved from a fundamental nutritional discovery to a key area of interest in drug development and biotechnology.

  • L-Threonine: As an essential amino acid, L-threonine's primary significance lies in its role in protein synthesis and various metabolic pathways. It is a crucial component of many proteins and serves as a precursor for the biosynthesis of other amino acids like glycine (B1666218) and serine. L-threonine is also involved in the formation of collagen and elastin, and its hydroxyl group can be a site for post-translational modifications such as glycosylation and phosphorylation, which are critical for protein function and signaling.

  • D-Threonine: While not incorporated into proteins in higher organisms, D-threonine has emerged as a valuable chiral building block in the synthesis of pharmaceuticals. Its unnatural configuration can impart desirable properties to drug candidates, such as increased resistance to enzymatic degradation, leading to improved pharmacokinetic profiles. D-threonine is used in the development of peptidomimetic drugs, including those with applications as peripheral opioid receptor antagonists and analgesics.

  • Allothreonine (L- and D-): The diastereomers of threonine, L-allothreonine and D-allothreonine, are rare in nature. However, they have been identified in some natural products, including certain antibiotics. Like D-threonine, allothreonine isomers serve as important chiral synthons in organic chemistry. For example, D-allothreonine is a component of some bacterial peptido-lipids. The unique stereochemistry of allothreonines makes them valuable starting materials for the synthesis of complex molecules with specific biological activities.

Experimental Protocols

The separation and synthesis of threonine stereoisomers are crucial for their study and application. The following sections provide an overview of key experimental methodologies.

Separation of Threonine Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers and diastereomers.

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation.

Typical Protocol:

  • Column Selection: A variety of chiral columns are available, with polysaccharide-based and macrocyclic antibiotic-based CSPs being common choices for amino acid separation. The selection depends on the specific stereoisomers to be separated and the desired resolution.

  • Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The exact composition and pH are optimized to achieve the best separation. For example, a mobile phase of methanol/water with a small amount of acid (e.g., formic acid or acetic acid) is often used.

  • Sample Preparation: The mixture of threonine stereoisomers is dissolved in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

    • Temperature: Column temperature is often controlled to improve reproducibility and resolution.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for underivatized amino acids.

  • Data Analysis: The retention times of the peaks are used to identify the different stereoisomers, and the peak areas are used for quantification.

Diastereomeric Crystallization

This classical method for resolving enantiomers involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization.

Principle: A racemic mixture of threonine is reacted with a chiral resolving agent to form diastereomeric salts. Due to their different solubilities, one diastereomer will preferentially crystallize from a supersaturated solution.

Typical Protocol:

  • Formation of Diastereomeric Salts: The racemic threonine is dissolved in a suitable solvent and treated with a chiral resolving agent (e.g., a chiral acid or base).

  • Crystallization: The solution is slowly cooled or the solvent is partially evaporated to induce crystallization. Seeding with a small crystal of the desired diastereomer can facilitate the process.

  • Isolation: The crystallized diastereomer is separated from the mother liquor by filtration.

  • Liberation of the Enantiomer: The purified diastereomer is then treated to remove the resolving agent, yielding the optically pure enantiomer of threonine.

  • Recovery: The other enantiomer can often be recovered from the mother liquor.

Synthesis of D-Threonine from L-Threonine

The conversion of the readily available L-threonine to its unnatural D-enantiomer is a valuable synthetic transformation.

Principle: This process often involves an inversion of the stereochemistry at the α-carbon. One common method involves the formation of an oxazoline (B21484) intermediate.

Typical Protocol:

  • Protection of Functional Groups: The amino and carboxyl groups of L-threonine are protected to prevent unwanted side reactions.

  • Oxazoline Formation: The protected L-threonine is treated with a reagent such as thionyl chloride, which facilitates the formation of an oxazoline ring. This step proceeds with inversion of configuration at the β-carbon.

  • Hydrolysis of the Oxazoline: The oxazoline ring is then hydrolyzed under acidic or basic conditions. This step can be controlled to achieve inversion at the α-carbon.

  • Deprotection: The protecting groups are removed to yield D-threonine.

  • Purification: The final product is purified by recrystallization or chromatography.

Mandatory Visualizations

Signaling Pathway: L-Threonine and the PI3K/Akt/mTOR Pathway

L-threonine, beyond its role as a building block for proteins, acts as a signaling molecule that can influence cell growth and proliferation. One of the key pathways it modulates is the PI3K/Akt/mTOR pathway, which is a central regulator of cell metabolism, growth, and survival.

L_Threonine_PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space L-Threonine_ext L-Threonine Amino_Acid_Transporter Amino Acid Transporter L-Threonine_ext->Amino_Acid_Transporter Uptake L-Threonine_int L-Threonine Amino_Acid_Transporter->L-Threonine_int PI3K PI3K L-Threonine_int->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits and Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (inactivates) Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when active)

Caption: L-Threonine stimulates the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow: Chiral HPLC Separation of Threonine Stereoisomers

The following diagram illustrates a typical workflow for the separation of threonine stereoisomers using chiral HPLC.

Chiral_HPLC_Workflow Start Start: Mixture of Threonine Stereoisomers Sample_Prep Sample Preparation: Dissolve in Mobile Phase Start->Sample_Prep Injection Inject Sample Sample_Prep->Injection HPLC_System Chiral HPLC System Separation Separation on Chiral Stationary Phase HPLC_System->Separation Injection->HPLC_System Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition: Chromatogram Detection->Data_Acquisition Analysis Data Analysis: Identify and Quantify Stereoisomers Data_Acquisition->Analysis End End: Purified Stereoisomers or Quantitative Results Analysis->End

Caption: A logical workflow for the separation of threonine stereoisomers.

Logical Relationship: The Four Stereoisomers of Threonine

This diagram illustrates the stereochemical relationships between the four isomers of threonine.

Threonine_Stereoisomers L_Threonine L-Threonine (2S, 3R) D_Threonine D-Threonine (2R, 3S) L_Threonine->D_Threonine Enantiomers L_alloThreonine L-allothreonine (2S, 3S) L_Threonine->L_alloThreonine Diastereomers D_alloThreonine D-allothreonine (2R, 3R) L_Threonine->D_alloThreonine Diastereomers D_Threonine->L_alloThreonine Diastereomers D_Threonine->D_alloThreonine Diastereomers L_alloThreonine->D_alloThreonine Enantiomers

Caption: Stereochemical relationships between threonine isomers.

Conclusion

The discovery of threonine and the subsequent exploration of its stereoisomers have had a profound impact on our understanding of biochemistry and have opened new avenues for drug development. From the essential role of L-threonine in nutrition and cellular signaling to the application of its "unnatural" stereoisomers as chiral building blocks for novel therapeutics, the study of threonine continues to be a vibrant area of research. The detailed methodologies for separation and synthesis, coupled with a deeper understanding of the biological significance of each stereoisomer, provide researchers and drug development professionals with the tools and knowledge to further exploit the unique properties of these fascinating molecules. The ongoing investigation into the nuanced roles of threonine stereoisomers promises to yield further insights into biological processes and contribute to the development of next-generation pharmaceuticals.

References

DL-Threonine as a racemic mixture in biochemical studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Use of DL-Threonine as a Racemic Mixture in Biochemical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a racemic mixture containing equal amounts of two stereoisomers: L-Threonine and D-Threonine. In the realm of biochemical and pharmaceutical research, the use of such a mixture necessitates a nuanced understanding of the distinct biological fates and activities of each enantiomer. While L-Threonine is an essential proteinogenic amino acid deeply integrated into mammalian metabolism and signaling, D-Threonine is generally considered a "non-natural" amino acid with a separate metabolic pathway.[1] This guide provides a comprehensive technical overview for researchers utilizing this compound, focusing on the differential metabolism of its components, relevant signaling pathways, and detailed experimental protocols to dissect their respective effects.

Core Concepts: The Dichotomy of D- and L-Threonine

When this compound is introduced into a biological system, it does not act as a single entity. Instead, it presents two distinct molecules that are handled by different enzymatic machinery.

  • L-Threonine: The biologically active isomer, readily transported into cells and utilized for protein synthesis, post-translational modifications (such as phosphorylation and glycosylation), and as a precursor for other essential biomolecules like glycine (B1666218) and acetyl-CoA.[2][] It also acts as a signaling molecule, influencing key cellular pathways.[4]

  • D-Threonine: This isomer is not incorporated into proteins during synthesis in mammalian cells.[1] Its primary metabolic route is oxidative deamination by the FAD-dependent enzyme D-amino acid oxidase (DAAO), which is present in various tissues, particularly the liver and kidneys.

This fundamental difference is critical in experimental design and data interpretation. The observed effects of this compound are a composite of the actions of both isomers.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding the metabolism and enzymatic handling of threonine isomers.

Table 1: Comparative Metabolic Fate of L-Threonine and D-Threonine

FeatureL-ThreonineD-Threonine
Primary Role Protein synthesis, precursor for glycine & acetyl-CoA, signaling moleculePrimarily a substrate for catabolism; used as a chiral building block in pharmaceutical synthesis
Primary Metabolic Pathway 1. Threonine Dehydrogenase Pathway2. Threonine Dehydratase Pathway3. Threonine Aldolase PathwayOxidative deamination by D-Amino Acid Oxidase (DAAO)
Key Metabolites Glycine, Acetyl-CoA, Pyruvate, α-ketobutyrateα-keto-β-hydroxybutyrate, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂)
Incorporation into Proteins YesNo (in mammals)
Signaling Involvement mTOR, PI3K/Akt, MAPK, NF-κB pathwaysNot well-documented in mammalian signaling pathways

Table 2: Kinetic Parameters of D-Amino Acid Oxidase (DAAO) with D-Amino Acid Substrates

Note: Kinetic parameters can vary significantly based on the enzyme source (species) and assay conditions. The data below is compiled from studies on human DAAO (hDAAO) and serves as a reference.

D-Amino Acid SubstrateApparent Kₘ (mM)Apparent kcat (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (s⁻¹mM⁻¹)
D-Serine 1.8 - 8.93.5 - 5.10.5 - 2.2
D-Alanine 1.4 - 7.24.8 - 6.90.9 - 3.4
D-Proline 1.0 - 4.53.9 - 5.51.2 - 3.9
D-Cysteine 0.725.035.7
D-Tyrosine 0.529.058.0
D-Phenylalanine 0.424.060.0
D-Tryptophan 0.321.070.0
D-Threonine Not explicitly found in a comprehensive table for hDAAO, but expected to be a substrate.N/AN/A

Data compiled from multiple sources, including Biochemical Properties of Human D-Amino Acid Oxidase. The lack of readily available kinetic data for D-Threonine with human DAAO highlights a research gap.

Mandatory Visualizations

cluster_L L-Isomer Pathway cluster_D D-Isomer Pathway DL_Thr This compound (Racemic Mixture) L_Thr L-Threonine DL_Thr->L_Thr D_Thr D-Threonine DL_Thr->D_Thr Protein_Synth Protein Synthesis L_Thr->Protein_Synth Signaling Cell Signaling (mTOR, PI3K/Akt) L_Thr->Signaling Metabolism_L Metabolism L_Thr->Metabolism_L DAAO DAAO Enzyme D_Thr->DAAO Metabolites_L Glycine, Acetyl-CoA, Pyruvate Metabolism_L->Metabolites_L Metabolism_D Metabolism DAAO->Metabolism_D Metabolites_D α-keto-β-hydroxybutyrate, NH₃, H₂O₂ Metabolism_D->Metabolites_D

Caption: Differential fate of this compound isomers in a biological system.

cluster_signaling Signaling Cascades cluster_metabolism Metabolic Pathways L_Thr L-Threonine PI3K_Akt PI3K/Akt Pathway L_Thr->PI3K_Akt MAPK MAPK Pathway L_Thr->MAPK mTORC mTORC1/2 Pathway L_Thr->mTORC NFkB NF-κB Pathway L_Thr->NFkB TDH Threonine Dehydrogenase L_Thr->TDH PI3K_Akt->mTORC MAPK->mTORC Cell_Growth Cell Growth & Proliferation mTORC->Cell_Growth Protein_Synth Protein Synthesis & Mucin Production mTORC->Protein_Synth Immune_Response Immune Response NFkB->Immune_Response TCA TCA Cycle TDH->TCA via Acetyl-CoA Glycine_Synth Glycine Synthesis TDH->Glycine_Synth

Caption: L-Threonine signaling and metabolic pathways.

D_Thr D-Threonine DAAO D-Amino Acid Oxidase (FAD-dependent) D_Thr->DAAO + O₂ Imino_Acid α-imino-β-hydroxybutyrate (unstable) DAAO->Imino_Acid + FADH₂ H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 FADH₂ + O₂ → FAD + H₂O₂ Keto_Acid α-keto-β-hydroxybutyrate Imino_Acid->Keto_Acid spontaneous hydrolysis (+ H₂O) NH3 Ammonia (NH₃) Imino_Acid->NH3 ROS Reactive Oxygen Species (ROS) H2O2->ROS

Caption: Catabolism of D-Threonine via D-Amino Acid Oxidase (DAAO).

cluster_assays Perform Assays start Start: Prepare Cell Cultures prep Prepare Stock Solutions: - L-Threonine - D-Threonine - this compound start->prep treat Treat Cells with Varying Concentrations of each (plus control) prep->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (e.g., MTS/MTT) incubate->viability hplc HPLC Analysis of Media (for enantiomer uptake) incubate->hplc western Western Blot for Signaling Proteins (p-mTOR, p-Akt) incubate->western analyze Data Analysis: - Dose-response curves - Uptake rates - Signaling activation viability->analyze hplc->analyze western->analyze end Conclusion: Compare effects of D, L, and DL isomers analyze->end

Caption: Experimental workflow for comparative analysis of threonine isomers.

Experimental Protocols

The following protocols provide a framework for investigating the biochemical effects of this compound and its constituent isomers.

Protocol 1: Preparation of this compound Stock Solutions for Cell Culture

Objective: To prepare sterile, high-concentration stock solutions of this compound for use in cell culture experiments.

Materials:

  • This compound powder (Sigma-Aldrich, Cat# T1520 or equivalent)

  • Cell culture grade water or Phosphate-Buffered Saline (PBS)

  • 0.22 µm sterile syringe filters

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Calculate Mass: Determine the mass of this compound powder needed to make a desired stock concentration (e.g., 100 mM). The molecular weight of threonine is 119.12 g/mol .

    • For 10 mL of a 100 mM stock: 0.1 L * 0.1 mol/L * 119.12 g/mol = 0.119 g

  • Dissolution: Weigh the this compound powder and add it to a sterile conical tube. Add approximately 80% of the final volume of cell culture grade water or PBS.

  • Solubilization: Vortex thoroughly. If solubility is an issue, gentle warming in a 37°C water bath can aid dissolution. Threonine's solubility in water is approximately 97 mg/mL.

  • pH Adjustment (Optional but Recommended): Check the pH of the solution. Adjust to a physiological pH (7.2-7.4) using sterile 1 M NaOH or 1 M HCl. This is crucial to prevent pH shock to the cells upon addition to the culture medium.

  • Final Volume: Bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: Cell Viability Assay (MTS) to Compare D-, L-, and this compound

Objective: To quantitatively assess and compare the effects of D-Threonine, L-Threonine, and this compound on the viability and proliferation of a mammalian cell line (e.g., HEK293, HepG2).

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Sterile stock solutions of D-, L-, and this compound (see Protocol 1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of each threonine stock solution (D-, L-, and DL-) in culture medium to achieve final concentrations ranging from physiological levels to supraphysiological levels (e.g., 0 mM, 0.1 mM, 1 mM, 5 mM, 10 mM, 20 mM).

  • Cell Treatment: Carefully remove the overnight medium from the cells and replace it with 100 µL of the prepared treatment media. Include a "medium only" control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the absorbance values to the untreated control (0 mM Threonine) to determine the percent viability.

    • Plot percent viability versus concentration for each threonine isomer and the racemic mixture to generate dose-response curves.

Protocol 3: Chiral HPLC Analysis of Threonine Enantiomers in Culture Medium

Objective: To quantify the uptake of D- and L-Threonine from the cell culture medium when cells are treated with the DL-racemic mixture.

Materials:

  • HPLC system with a chiral column (e.g., Astec CHIROBIOTIC T)

  • Mobile phase (e.g., water:methanol:formic acid)

  • Threonine enantiomer standards (D- and L-Threonine)

  • Cell culture samples (supernatants from cells treated with this compound)

  • Centrifugal filters (e.g., 10 kDa MWCO) for sample deproteinization

Procedure:

  • Sample Collection: Collect aliquots of the cell culture medium at different time points (e.g., 0, 24, 48 hours) from cells treated with a known concentration of this compound.

  • Sample Preparation:

    • Centrifuge the collected medium at high speed (e.g., 10,000 x g) to pellet any cells or debris.

    • Deproteinize the supernatant by passing it through a 10 kDa MWCO centrifugal filter to prevent protein contamination of the HPLC column.

  • Standard Curve Generation: Prepare a series of standards containing known concentrations of both D- and L-Threonine to generate a standard curve for quantification.

  • HPLC Analysis:

    • Set up the HPLC system with the chiral column and the appropriate mobile phase. A common mobile phase for underivatized amino acids on a teicoplanin-based column is a mixture of water, methanol, and an acid modifier like formic acid.

    • Inject the prepared standards and samples onto the column.

    • Run the separation method, which will resolve the D- and L-enantiomers into two distinct peaks.

  • Data Analysis:

    • Identify the peaks for D- and L-Threonine based on the retention times of the standards.

    • Integrate the peak areas for each enantiomer in the samples.

    • Quantify the concentration of each isomer using the standard curve.

    • Calculate the uptake rate by determining the decrease in concentration of each isomer in the medium over time.

Conclusion

The use of this compound in biochemical studies offers a unique model to investigate stereospecific metabolic and signaling processes. While L-Threonine participates in a wide array of anabolic and regulatory functions, D-Threonine is primarily destined for catabolism via D-amino acid oxidase. Researchers and drug development professionals must account for this dual activity. The observed phenotype or biochemical outcome of using a racemic mixture is the net result of L-isomer-driven growth and signaling pathways, counterbalanced or complemented by the metabolic consequences of D-isomer degradation, including the production of reactive oxygen species. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate a more rigorous and insightful investigation into the distinct and combined effects of threonine enantiomers.

References

A Technical Guide to the Spectroscopic Identification of Threonine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The precise identification of these isomers is critical in various fields, from fundamental biochemical research to pharmaceutical development, as their biological activities can differ significantly. This guide provides an in-depth overview of the spectroscopic properties of threonine isomers and detailed methodologies for their identification.

Spectroscopic Properties for Isomer Differentiation

The subtle structural differences between threonine isomers can be elucidated using a variety of spectroscopic techniques. Each method offers unique insights into their molecular structure and chirality.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of molecules, which are sensitive to their three-dimensional arrangement.

Infrared (IR) Spectroscopy: While the IR spectra of the four isomers show broad similarities due to the presence of the same functional groups (amino, carboxyl, and hydroxyl), there are discernible differences in the fingerprint region (below 1500 cm⁻¹) that can aid in distinguishing diastereomers.[1][2] For instance, the bending and stretching vibrations involving the C-O and N-H bonds can be influenced by the different spatial arrangements of the substituents around the chiral centers.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy. Polarized Raman studies on single crystals of L-threonine have allowed for detailed assignment of vibrational modes.[3][4] Differences in the Raman spectra between diastereomers can be observed in the regions associated with skeletal vibrations and the vibrational modes of the CH and CH₃ groups. Raman Optical Activity (ROA), a technique that measures the small difference in the Raman scattering of right- and left-circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules like the threonine isomers.

Terahertz Time-Domain Spectroscopy (THz-TDS)

Terahertz (THz) spectroscopy probes low-frequency intermolecular vibrations, such as those associated with hydrogen bonding networks in the solid state. This technique has proven to be highly effective in differentiating threonine isomers. Enantiomeric pairs (L- and D-threonine; L- and D-allo-threonine) exhibit nearly identical THz spectra, while diastereomers show distinct absorption peaks. For example, L-threonine has characteristic peaks at approximately 1.42 THz and 2.14 THz, whereas L-allo-threonine shows peaks at around 1.63 THz and 2.16 THz. These differences arise from the distinct hydrogen bond configurations and lattice vibrations in their crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution.

¹H NMR: The proton NMR spectra of the threonine isomers will show signals for the α-proton, β-proton, and the methyl group protons. The chemical shifts and coupling constants (J-values) of the α- and β-protons are particularly sensitive to the relative stereochemistry. Diastereomers will exhibit different chemical shifts and coupling constants for these protons due to the different magnetic environments. While enantiomers will have identical ¹H NMR spectra in an achiral solvent, the use of chiral solvating agents or chiral shift reagents can induce chemical shift differences, allowing for their differentiation.

¹³C NMR: Similar to ¹H NMR, the ¹³C chemical shifts of the carbon atoms, especially the α- and β-carbons, will differ between diastereomers.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio. While the four threonine isomers have the same molecular weight and will not be distinguished by a simple mass spectrum, coupling mass spectrometry with a separation technique like liquid chromatography (LC) or by analyzing their fragmentation patterns can enable their identification.

LC-MS/MS: By using a chiral chromatography column, the four isomers can be separated based on their differential interactions with the chiral stationary phase. The separated isomers can then be detected by the mass spectrometer, allowing for their individual identification and quantification. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for the isomers, which may show subtle differences in the relative intensities of fragment ions.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data for the spectroscopic differentiation of threonine isomers.

Table 1: Terahertz Absorption Peaks for Threonine Isomers

IsomerPeak 1 (THz)Peak 2 (THz)
L-threonine1.422.14
L-allo-threonine1.632.16

Note: D-threonine and D-allo-threonine are expected to have the same THz absorption peaks as their L-enantiomers.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for Threonine Diastereomers in D₂O

IsomerHα (ppm)Hβ (ppm)Jαβ (Hz)
L-threonine~3.6~4.2~4.5
L-allo-threonine~3.8~4.3~3.9

Note: These are approximate values and can vary depending on the solvent and pH. Enantiomers will have identical spectra in achiral solvents.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the identification of threonine isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a solid threonine isomer sample.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve approximately 1-2 mg of the threonine isomer in a minimal amount of a volatile solvent (e.g., water or methanol).

    • Deposit a drop of the solution onto a clean, dry infrared-transparent window (e.g., KBr or NaCl plate).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the window.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged to minimize atmospheric water and CO₂ interference.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 16-32) for both the background and sample spectra.

  • Data Acquisition:

    • Collect a background spectrum using a clean, empty sample holder or a clean IR window.

    • Place the sample-coated window in the sample holder and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in threonine.

    • Compare the fingerprint region of the spectrum with reference spectra of the known threonine isomers for identification.

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of a solid threonine isomer sample.

Methodology:

  • Sample Preparation:

    • Place a small amount of the solid threonine isomer onto a microscope slide or into a capillary tube.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Set the laser power, acquisition time, and number of accumulations to achieve a good signal-to-noise ratio while avoiding sample degradation.

  • Data Acquisition:

    • Focus the laser beam onto the sample.

    • Collect the scattered Raman signal using a high-sensitivity detector.

  • Data Analysis:

    • Identify the Raman shifts corresponding to the vibrational modes of the threonine isomer.

    • Compare the obtained spectrum with reference spectra of the known isomers for identification. For enantiomeric differentiation, a Raman Optical Activity (ROA) setup would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a threonine isomer in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the threonine isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved. A small amount of a reference standard like DSS or TSP can be added for chemical shift referencing.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the appropriate frequency.

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, potentially using proton decoupling to simplify the spectrum.

    • For more detailed structural analysis, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

    • Assign the signals to the respective protons and carbons in the molecule.

    • Analyze the chemical shifts and coupling constants to determine the stereochemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify the four threonine isomers in a mixture.

Methodology:

  • Sample Preparation:

    • Dissolve the sample containing the threonine isomers in a suitable solvent compatible with the mobile phase.

    • Filter the sample to remove any particulate matter.

    • For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.

  • LC System Setup:

    • Equip the HPLC or UPLC system with a chiral column capable of separating the threonine isomers.

    • Prepare the mobile phases (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol).

    • Set up a gradient or isocratic elution method to achieve optimal separation.

    • Set the column temperature and flow rate.

  • MS System Setup:

    • Couple the LC system to a mass spectrometer (e.g., a triple quadrupole or Orbitrap).

    • Optimize the ion source parameters (e.g., electrospray voltage, gas flows, and temperature).

    • Set the mass spectrometer to acquire data in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

  • Data Acquisition and Analysis:

    • Inject the sample into the LC-MS system.

    • Acquire the chromatogram and mass spectra.

    • Identify the isomers based on their retention times and mass-to-charge ratios.

    • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve generated from standards.

Logical Workflow and Signaling Pathways

Workflow for Threonine Isomer Identification

The following diagram illustrates a logical workflow for the comprehensive identification of a threonine isomer using the spectroscopic techniques described.

Threonine_Isomer_Identification_Workflow cluster_start Sample cluster_diastereomer Diastereomer Differentiation cluster_enantiomer Enantiomer Differentiation cluster_confirmation Structural Confirmation cluster_result Identification Unknown_Sample Unknown Threonine Isomer THz_Spectroscopy THz Spectroscopy Unknown_Sample->THz_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Unknown_Sample->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Unknown_Sample->IR_Spectroscopy Raman_Spectroscopy Raman Spectroscopy Unknown_Sample->Raman_Spectroscopy Chiral_LC_MS Chiral LC-MS THz_Spectroscopy->Chiral_LC_MS Diastereomer Identified ROA_Spectroscopy Raman Optical Activity (ROA) THz_Spectroscopy->ROA_Spectroscopy Diastereomer Identified NMR_Spectroscopy->Chiral_LC_MS Diastereomer Identified NMR_Spectroscopy->ROA_Spectroscopy Diastereomer Identified Identified_Isomer Identified Isomer (L/D-Threonine or L/D-allo-Threonine) Chiral_LC_MS->Identified_Isomer Enantiomer Identified ROA_Spectroscopy->Identified_Isomer Enantiomer Identified IR_Spectroscopy->Identified_Isomer Raman_Spectroscopy->Identified_Isomer

Caption: A logical workflow for the identification of threonine isomers.

Metabolic and Signaling Pathways

L-threonine is a well-known proteinogenic amino acid involved in numerous metabolic and signaling pathways. The roles of the other isomers are less understood but are areas of active research.

L-Threonine Metabolism: L-threonine is metabolized in mammals primarily through two pathways: conversion to pyruvate (B1213749) via threonine dehydrogenase and conversion to α-ketobutyrate. It also serves as a precursor for the synthesis of other molecules like glycine (B1666218).

Serine/Threonine Kinase Signaling: L-Threonine, upon phosphorylation, plays a crucial role in signal transduction. Serine/threonine kinases are a major class of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by phosphorylating serine or threonine residues on their target proteins.

Metabolism of Other Isomers:

  • L-allo-threonine: This isomer can be acted upon by enzymes like L-allo-threonine aldolase, which catalyzes its conversion to glycine and acetaldehyde. It is a known metabolite in organisms like E. coli.

  • D-allo-threonine: This isomer is used in biochemical research to study metabolic pathways and enzyme functions.

  • D-threonine: While not incorporated into proteins in higher organisms, D-amino acids, including D-threonine, are found in some bacteria and have been detected in mammals, suggesting potential, though not fully elucidated, biological roles.

The following diagram illustrates the primary metabolic fates of L-threonine and L-allo-threonine.

Threonine_Metabolism cluster_l_thr L-Threonine Pathways cluster_l_allo_thr L-allo-Threonine Pathway L_Threonine L-Threonine Protein_Synthesis Protein Synthesis L_Threonine->Protein_Synthesis Threonine_Dehydrogenase Threonine Dehydrogenase L_Threonine->Threonine_Dehydrogenase Threonine_Dehydratase Threonine Dehydratase L_Threonine->Threonine_Dehydratase Threonine_Kinase Threonine Kinase L_Threonine->Threonine_Kinase Pyruvate Pyruvate Alpha_Ketobutyrate α-Ketobutyrate Phospho_Threonine Phospho-Threonine Signaling_Cascades Signaling Cascades Phospho_Threonine->Signaling_Cascades Threonine_Dehydrogenase->Pyruvate Threonine_Dehydratase->Alpha_Ketobutyrate Threonine_Kinase->Phospho_Threonine L_allo_Threonine L-allo-Threonine L_allo_Threonine_Aldolase L-allo-Threonine Aldolase L_allo_Threonine->L_allo_Threonine_Aldolase Glycine Glycine Acetaldehyde Acetaldehyde L_allo_Threonine_Aldolase->Glycine L_allo_Threonine_Aldolase->Acetaldehyde

Caption: Simplified metabolic pathways of L-threonine and L-allo-threonine.

Conclusion

The accurate identification of threonine isomers is a critical analytical challenge with significant implications for research and development. This guide has outlined the key spectroscopic techniques—vibrational, terahertz, NMR, and mass spectrometry—that can be employed to differentiate these stereoisomers. By combining these powerful analytical methods and following the detailed protocols provided, researchers can confidently identify and quantify the specific threonine isomers present in their samples, paving the way for a deeper understanding of their distinct biological roles and potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Utilizing DL-Threonine in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid, meaning it cannot be synthesized by mammalian cells and must be supplied in cell culture media. It plays a critical role in protein synthesis and cellular metabolism. L-Threonine is the biologically active stereoisomer incorporated into polypeptides. DL-Threonine, a racemic mixture of D-Threonine and L-Threonine, is often considered a more cost-effective alternative for large-scale cell culture applications. This document provides detailed application notes and protocols for the evaluation and use of this compound in formulating cell culture media for recombinant protein production, with a primary focus on Chinese Hamster Ovary (CHO) cells.

While L-Threonine is directly utilized by cells for protein synthesis and other metabolic functions, the D-isomer is generally considered to be metabolically inactive or to have minimal impact on cellular processes. Mammalian cells possess D-amino acid oxidase (DAO), an enzyme that can metabolize D-amino acids into their corresponding α-keto acids. In the case of D-Threonine, this would be α-ketobutyrate, which can then be converted to propionyl-CoA and enter the tricarboxylic acid (TCA) cycle. However, the expression and activity of DAO in CHO cells are typically low, suggesting that the metabolic impact of D-Threonine is likely negligible in most bioprocessing applications.

These application notes provide a framework for empirically determining the suitability of this compound as a substitute for L-Threonine in a given cell line and process.

Data Presentation

The following tables present representative data from a comparative study evaluating the performance of a recombinant CHO cell line in a fed-batch process using media formulated with either L-Threonine or this compound. The concentration of this compound was double that of L-Threonine to provide an equimolar amount of the L-isomer.

Table 1: Impact of L-Threonine vs. This compound on Cell Growth and Viability

Culture DayL-Threonine - Viable Cell Density (x 10^6 cells/mL)This compound - Viable Cell Density (x 10^6 cells/mL)L-Threonine - Viability (%)This compound - Viability (%)
00.50.59999
22.12.09898
48.58.39797
615.214.99695
818.518.29493
1019.819.59190
1218.117.88584
1415.315.17877

Table 2: Comparison of Specific Growth Rate and Recombinant Protein Titer

ParameterL-ThreonineThis compound
Maximum Specific Growth Rate (µ_max, day⁻¹)0.350.34
Final Recombinant Protein Titer (g/L)4.84.7
Specific Productivity (qP, pg/cell/day)3534

Signaling Pathways and Metabolic Fates

The diagrams below illustrate the metabolic fate of L-Threonine and the probable, less significant pathway for D-Threonine in mammalian cells.

L_Threonine_Metabolism L-Threonine L-Threonine Protein Synthesis Protein Synthesis L-Threonine->Protein Synthesis Threonine Dehydrogenase Threonine Dehydrogenase L-Threonine->Threonine Dehydrogenase 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate Threonine Dehydrogenase->2-Amino-3-ketobutyrate Glycine Glycine 2-Amino-3-ketobutyrate->Glycine Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyrate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle D_Threonine_Metabolism D-Threonine D-Threonine D-Amino Acid Oxidase (DAO) D-Amino Acid Oxidase (DAO) D-Threonine->D-Amino Acid Oxidase (DAO) alpha-Ketobutyrate alpha-Ketobutyrate D-Amino Acid Oxidase (DAO)->alpha-Ketobutyrate Propionyl-CoA Propionyl-CoA alpha-Ketobutyrate->Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Experimental_Workflow cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis Cell_Thawing Thaw and expand CHO cell culture Inoculation Inoculate shake flasks/bioreactors with CHO cells Cell_Thawing->Inoculation Media_Prep Prepare basal and feed media (L-Thr vs. DL-Thr) Media_Prep->Inoculation Culture_Conditions Incubate at 37°C, 5% CO2, shaking Inoculation->Culture_Conditions Feeding Administer feed media according to schedule Culture_Conditions->Feeding Sampling Collect samples daily Feeding->Sampling Cell_Counting Measure VCD and Viability (Trypan Blue) Sampling->Cell_Counting Protein_Quantification Quantify recombinant protein (ELISA) Sampling->Protein_Quantification Data_Analysis Analyze and compare performance metrics Cell_Counting->Data_Analysis Protein_Quantification->Data_Analysis

Application Notes and Protocols for DL-Threonine in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metabolic significance of DL-Threonine and detailed protocols for its investigation in metabolic studies. Threonine, an essential amino acid, plays a critical role in protein synthesis, lipid metabolism, and nervous system function.[1][2] Understanding its metabolic pathways is crucial for research in nutrition, disease pathology, and drug development.

Metabolic Pathways of Threonine

Threonine is metabolized through several key pathways, primarily involving its degradation and its role as a precursor for other essential molecules.

  • Threonine Dehydrogenase Pathway: In this pathway, L-threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to yield glycine (B1666218) and acetyl-CoA.[1][3] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.[1]

  • Threonine Deaminase/Dehydratase Pathway: Threonine can also be deaminated by threonine deaminase (or dehydratase) to produce α-ketobutyrate and ammonia. α-Ketobutyrate can be further metabolized to propionyl-CoA, which also enters the TCA cycle. In humans, the gene for threonine dehydrogenase is an inactive pseudogene, making the threonine dehydratase pathway the primary route for its catabolism.

  • Precursor for Glycine and Serine Synthesis: Threonine metabolism is a significant source of glycine, an important neurotransmitter and a key component in one-carbon metabolism. Threonine's metabolic pathways are also interconnected with serine synthesis.

Signaling Pathways Involving Threonine Metabolism

Threonine metabolism influences and is regulated by several key signaling pathways, impacting cellular processes like lipid metabolism and cell growth.

  • PPARγ Signaling Pathway: Threonine plays a role in lipid metabolism by regulating the PPARγ signaling pathway, which helps to reduce triglyceride accumulation in the liver and control overall lipid metabolism.

  • MAPK and TOR Signaling Pathways: As a nutritional modulator, threonine influences the intestinal immune system through the mitogen-activated protein kinase (MAPK) and the target of rapamycin (B549165) (TOR) signaling pathways. These pathways are crucial for cell growth and proliferation.

Threonine_Signaling_Pathways Threonine This compound PPARg PPARγ Signaling Threonine->PPARg MAPK_TOR MAPK/TOR Signaling Threonine->MAPK_TOR LipidMetabolism Lipid Metabolism (Reduced Triglyceride Accumulation) PPARg->LipidMetabolism ImmuneResponse Intestinal Immune Response MAPK_TOR->ImmuneResponse CellGrowth Cell Growth & Proliferation MAPK_TOR->CellGrowth

Key signaling pathways influenced by this compound metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data related to threonine metabolism from various studies.

Table 1: Threonine Turnover and Gluconeogenesis in Rats

Condition (Rat Model)Threonine Turnover Rate (μmol/min per kg body wt.)Equilibrium Specific Activity of Glucose (% of Threonine)
1-day Starved5.79 ± 1.001.42
3-day Starved11.67 ± 1.432.90
Diabetic (1-day starved)13.35 ± 1.85Higher than non-diabetic
Data adapted from studies on gluconeogenesis from threonine in rats.

Table 2: Effect of Phosphate (B84403) Concentration on L-Threonine Production in E. coli

Initial Phosphate Concentration (g/L)Maximum Biomass (OD600)L-Threonine Production (g/L)Glucose to Threonine Conversion Rate (%)
4.85642.3-
9.8--45.4
24.8--27.9
Data from metabolic flux analysis in E. coli.

Experimental Protocols

Detailed methodologies for key experiments in this compound metabolic studies are provided below.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol assesses the metabolic stability of a compound, such as a this compound derivative, in the presence of liver microsomal enzymes.

Objective: To determine the rate of metabolism of this compound by liver enzymes.

Materials:

  • This compound

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (ice-cold, for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system to the pre-incubated microsomes.

  • Incubate the reaction mixture at 37°C with constant shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to the aliquot to precipitate proteins.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Collect the supernatant and analyze it by LC-MS/MS to quantify the remaining parent compound (this compound) and identify any potential metabolites.

In_Vitro_Metabolic_Stability_Workflow A Prepare this compound Stock Solution C Initiate Reaction: Add this compound & NADPH System A->C B Pre-incubate Liver Microsomes (37°C) B->C D Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction with Cold Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Workflow for in vitro metabolic stability assay.
Protocol 2: Threonine Dehydrogenase (TDH) Enzyme Assay

This protocol describes a colorimetric assay to measure the activity of Threonine Dehydrogenase (TDH), a key enzyme in one of the major threonine degradation pathways.

Objective: To quantify the enzymatic activity of TDH in a sample.

Principle: The assay is based on the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The resulting formazan (B1609692) is a water-soluble compound with an absorption maximum at 492 nm. The intensity of the red color formed is proportional to the TDH activity.

Materials:

  • Sample containing TDH (e.g., cell lysate, purified enzyme)

  • TDH Assay Solution (containing INT and other coupling enzymes)

  • 10x TDH Substrate (L-Threonine)

  • 10x Sample Buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • Prepare samples in 1x Sample Buffer.

  • Add the prepared samples to the wells of a 96-well plate.

  • Add the TDH Assay Solution to each well.

  • Initiate the reaction by adding 1x TDH Substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the TDH activity based on the change in absorbance over time, relative to a standard curve if applicable.

Protocol 3: Metabolic Flux Analysis of Threonine Metabolism using Stable Isotope Labeling

This protocol provides a framework for quantitative analysis of threonine metabolic pathways using stable isotope-labeled substrates.

Objective: To quantify the flow of metabolites (flux) through the threonine biosynthesis and degradation pathways.

Materials:

  • Cell culture or microbial fermentation system

  • Stable isotope-labeled substrate (e.g., 13C-glucose or 15N-aspartate)

  • Metabolite extraction solution (e.g., cold methanol/water mixture)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Culture cells or microorganisms in a defined medium containing the stable isotope-labeled substrate.

  • Harvest the cells at a specific growth phase (e.g., mid-logarithmic phase).

  • Quench metabolic activity rapidly (e.g., by adding cold methanol).

  • Extract intracellular metabolites using a suitable extraction solvent.

  • Analyze the extracted metabolites by GC-MS or LC-MS/MS to determine the mass isotopomer distribution of threonine and its related metabolites.

  • Calculate the metabolic flux distribution by fitting the experimental labeling data to a stoichiometric model of the metabolic network. Software like Lingo or other metabolic modeling tools can be used for this step.

Metabolic_Flux_Analysis_Workflow A Cell Culture with Stable Isotope-Labeled Substrate B Harvest Cells & Quench Metabolism A->B C Extract Intracellular Metabolites B->C D Analyze Metabolite Labeling by MS (GC-MS or LC-MS/MS) C->D E Metabolic Flux Calculation (Stoichiometric Modeling) D->E F Quantify Pathway Fluxes E->F

Workflow for metabolic flux analysis of threonine pathways.

References

Application Notes and Protocols for the Incorporation of DL-Threonine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DL-Threonine as a Building Block

This compound, a racemic mixture of D-Threonine and L-Threonine, presents unique opportunities and challenges in peptide synthesis. While the incorporation of specific D-amino acids is a well-established strategy to enhance peptide stability against enzymatic degradation, the use of a DL-racemic mixture introduces stereochemical diversity into the resulting peptide library.[1] Threonine possesses two chiral centers (the α-carbon and the β-carbon), resulting in four possible stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine.[][3] When using this compound, the primary challenge lies in the formation of diastereomeric peptides, which require robust analytical and purification methods for separation and characterization.[4][5]

These application notes provide a comprehensive guide for the incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), with a focus on managing the resulting stereochemical complexity.

Key Considerations and Challenges

The primary challenges associated with the use of this compound in peptide synthesis include:

  • Diastereomer Formation: The coupling of a this compound mixture to a chiral peptide chain will result in the synthesis of two diastereomeric peptides at each incorporation site. These diastereomers will have different physicochemical properties, which can aid in their separation but also complicates analysis.

  • Racemization/Epimerization: The activation of the carboxylic acid of the amino acid for coupling can lead to epimerization at the α-carbon, particularly when using certain coupling reagents or basic conditions. This can further increase the complexity of the resulting peptide mixture.

  • Steric Hindrance: The β-branched side chain of threonine can cause steric hindrance, potentially leading to slower and less efficient coupling reactions. This may necessitate the use of more potent coupling reagents and longer reaction times.

  • Purification: The separation of the resulting diastereomeric peptides is a critical and often challenging step, typically requiring high-resolution chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Coupling Reagents for Hindered Amino Acids

The choice of coupling reagent is critical to ensure efficient incorporation of the sterically hindered this compound and to minimize racemization. The following table summarizes common coupling reagents used in SPPS and their general characteristics for difficult couplings.

Coupling ReagentAdditiveActivation TimeRelative CostRacemization RiskTypical Efficiency for Hindered Couplings
DIC/HOBtHOBt5-10 minLowModerate85-95%
HBTU/DIPEA-2-5 minMediumLow-Moderate90-98%
HATU/DIPEA-2-5 minHighLow>95%

DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology. Adjustments are included to address the specific challenges of incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide incorporating a this compound residue.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-DL-Thr(tBu)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagent solution (e.g., HATU/DIPEA in DMF)

  • Washing solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the piperidine solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.95 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of Fmoc-DL-Thr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-DL-Thr(tBu)-OH (4 eq.) and HATU (3.95 eq.) in DMF. Add DIPEA (8 eq.) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated mixture to the deprotected peptide-resin.

    • Agitate the reaction vessel for an extended period, typically 2 to 4 hours.

    • Optional Double Coupling: If a Kaiser test indicates incomplete coupling, drain the reaction solution, wash with DMF (3x), and repeat the coupling step with a fresh solution of activated Fmoc-DL-Thr(tBu)-OH.

    • After coupling, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent this compound additions) for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM (5x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Analysis of Diastereomeric Peptides

Materials:

  • Crude peptide mixture

  • RP-HPLC system with a C18 column

  • Mobile phases (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Inject the solution onto the RP-HPLC column.

    • Elute the peptides using a linear gradient of Solvent B into Solvent A. A shallow gradient is recommended to achieve baseline separation of the diastereomers.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Collect the fractions corresponding to the separated diastereomeric peaks.

  • Analysis and Characterization:

    • Analyze the collected fractions by mass spectrometry to confirm the molecular weight of the peptides. The diastereomers will have identical masses.

    • Perform analytical RP-HPLC on the purified fractions to assess their purity.

    • Further characterization to assign the stereochemistry of each peak may require advanced techniques such as NMR spectroscopy or by synthesizing and comparing with authentic standards of each diastereomer.

Visualizations

Chemical Structure of Protected this compound

Caption: Structure of Fmoc- and tBu-protected this compound.

Note: The DOT script above is a placeholder for a chemical structure diagram which cannot be rendered directly. A proper chemical drawing software would be used to generate the image referenced in the IMG tag.

Experimental Workflow for SPPS and Diastereomer Separation

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Standard AA or DL-Thr) Deprotection->Coupling Wash Wash (DMF, DCM) Coupling->Wash Repeat Repeat for each AA Wash->Repeat Repeat->Deprotection Next AA Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final AA Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Diastereomeric Peptide Mixture Precipitation->Crude_Peptide HPLC Purification (RP-HPLC) Crude_Peptide->HPLC Diastereomer_1 Purified Diastereomer 1 HPLC->Diastereomer_1 Diastereomer_2 Purified Diastereomer 2 HPLC->Diastereomer_2 Analysis Analysis (Mass Spec, Analytical HPLC) Diastereomer_1->Analysis Diastereomer_2->Analysis Diastereomer_Formation Peptide_Resin Peptide-(n)-Resin Coupling Coupling Reaction Peptide_Resin->Coupling DL_Thr Fmoc-DL-Thr(tBu)-OH (Racemic Mixture) DL_Thr->Coupling Mixture Mixture of Diastereomeric Peptides on Resin Coupling->Mixture Peptide_L Peptide-(n)-L-Thr-Resin Mixture->Peptide_L Incorporation of L-Thr Peptide_D Peptide-(n)-D-Thr-Resin Mixture->Peptide_D Incorporation of D-Thr

References

Application Notes and Protocols for the Quantification of DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of various analytical techniques for the quantification of DL-Threonine in diverse sample matrices. Detailed protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific application.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids like threonine. It offers excellent resolution and sensitivity, and with the use of chiral columns, it can effectively separate and quantify the D- and L-enantiomers of threonine.

Chiral HPLC for Enantioseparation of this compound

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of threonine, leading to their separation.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiral stationary phase columns such as those based on crown ethers (e.g., CROWNPAK CR-I(+)) or macrocyclic glycopeptides (e.g., Astec CHIROBIOTIC® T) are effective for separating underivatized amino acid enantiomers.

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., perchloric acid or trifluoroacetic acid in water). For a CROWNPAK CR-I(+) column, a mobile phase of acetonitrile (B52724)/ethanol/water/TFA (80/15/5/0.5) can be used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 20-25°C.

    • Detection: UV detection at 200-210 nm is common. For higher sensitivity and specificity, mass spectrometry (LC-MS) can be employed.

  • Data Analysis:

    • Identify the peaks corresponding to D- and L-threonine based on their retention times, as determined by running individual standards.

    • Quantify the amount of each enantiomer by comparing the peak area to a standard curve generated from known concentrations of D- and L-threonine.

Reversed-Phase HPLC for L-Threonine (without enantioseparation)

Principle: This method is suitable for quantifying the total threonine content or for analyzing L-threonine in samples where the D-enantiomer is not expected to be present. Separation is based on the polarity of the amino acids. Derivatization is often employed to enhance detection.

Protocol:

  • Sample Preparation and Derivatization (Pre-column):

    • Hydrolyze protein samples using 6 M HCl at 110°C for 24 hours to release free amino acids.

    • Neutralize the hydrolysate and derivatize the amino acids with a reagent such as o-phthalaldehyde (B127526) (OPA) to form fluorescent derivatives.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: Fluorescence detection (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).

  • Data Analysis:

    • Quantify L-threonine by comparing the peak area of the derivatized analyte to a standard curve prepared from derivatized L-threonine standards.

Quantitative Data Summary for HPLC Methods:

ParameterChiral HPLCReversed-Phase HPLC (with OPA derivatization)
Linearity Range 50–200 µg/mL[1]20 to 500 pmol/μL[2]
LOD 17.80 µg/mL[1]8.12 fmol[3]
LOQ 53.94 µg/mL[1]27.07 fmol
Recovery 98.91 - 100.77%Typically >95%
Precision (%RSD) 0.28 - 1.92%<5%

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS is a powerful technique for the quantification of amino acids, offering high sensitivity and specificity. Due to the low volatility of amino acids, a derivatization step is mandatory.

Principle: Threonine in the sample is chemically modified (derivatized) to increase its volatility and thermal stability, allowing for separation by gas chromatography and detection by mass spectrometry.

Protocol:

  • Sample Preparation and Derivatization:

    • Dry the sample completely under a stream of nitrogen.

    • Add a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or methyl chloroformate (MCF).

    • Heat the mixture (e.g., 100°C for 30 minutes for BSTFA) to complete the reaction.

    • The resulting trimethylsilyl (B98337) (TMS) or other derivatives are then analyzed.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to elute the derivatized amino acids.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification, monitoring characteristic ions of the derivatized threonine.

  • Data Analysis:

    • Identify the derivatized threonine peak based on its retention time and mass spectrum.

    • Quantify using an internal standard (e.g., a stable isotope-labeled threonine) and a calibration curve.

Quantitative Data Summary for GC-MS Method:

ParameterGC-MS (with derivatization)
Linearity Range 5 - 30 nmol/µL
LOD < 0.1 µg/mL
LOQ Typically in the low µg/mL range
Recovery >90%
Precision (%RSD) <15%

Capillary Electrophoresis (CE) for this compound Enantioseparation

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample volume. It is particularly well-suited for the chiral separation of amino acids.

Principle: In the presence of a chiral selector added to the background electrolyte (BGE), the D- and L-enantiomers of threonine form transient diastereomeric complexes with different electrophoretic mobilities, leading to their separation in a capillary under an electric field.

Protocol:

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte or a compatible buffer.

    • Filter the sample if necessary.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-80 cm total length).

    • Background Electrolyte (BGE): An acidic or basic buffer containing a chiral selector. Cyclodextrins (e.g., β-cyclodextrin) are commonly used chiral selectors. A typical BGE could be a phosphate buffer at a specific pH containing a few mM of the chiral selector.

    • Separation Voltage: 15-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at low wavelengths (e.g., 200 nm) or, for higher sensitivity, laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. CE can also be coupled with mass spectrometry (CE-MS).

  • Data Analysis:

    • Identify the peaks for D- and L-threonine based on their migration times.

    • Quantify by comparing peak areas to those of standards.

Quantitative Data Summary for CE Method:

ParameterCapillary Electrophoresis (Chiral)
LOD 16-172 µmol/L (CE-MS)
LOQ In the low µM range
Precision (%RSD) <10%

Enzymatic Assay for L-Threonine Quantification

Enzymatic assays offer high specificity for the quantification of a particular enantiomer, in this case, L-Threonine.

Principle: L-threonine dehydrogenase (TDH) specifically catalyzes the oxidation of L-threonine to 2-amino-3-oxobutyrate, with the concomitant reduction of NAD+ to NADH. The increase in NADH concentration, which can be measured spectrophotometrically at 340 nm, is directly proportional to the amount of L-threonine in the sample.

Protocol:

  • Sample Preparation:

    • Deproteinize samples (e.g., serum, plasma) by ultrafiltration.

    • Dilute the sample in the assay buffer.

  • Assay Procedure (in a 96-well plate format):

    • To each well, add the sample, assay buffer (e.g., 100 mM glycine-KCl-KOH buffer, pH 10.0), and NAD+ (final concentration e.g., 2.5 mM).

    • Initiate the reaction by adding L-threonine dehydrogenase.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes).

    • Measure the absorbance at 340 nm using a microplate reader.

  • Data Analysis:

    • Calculate the change in absorbance by subtracting the initial absorbance (before adding the enzyme) from the final absorbance.

    • Determine the L-threonine concentration from a standard curve prepared with known concentrations of L-threonine.

Quantitative Data Summary for Enzymatic Assay:

ParameterEnzymatic Assay (L-Threonine)
Detection Limit Can detect down to the low µM range
Specificity High for L-Threonine
Throughput High (suitable for 96-well plates)

Visualizations

Threonine Biosynthesis Pathway

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_P Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase Threonine L-Threonine O_Phosphohomoserine->Threonine Threonine synthase Aspartate_kinase Aspartate_kinase Threonine->Aspartate_kinase Feedback Inhibition

Caption: L-Threonine biosynthesis pathway starting from Aspartate.

Threonine's Role in mTOR Signaling Pathway

mTOR_Signaling cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Outcomes Threonine Threonine mTORC1 mTORC1 Threonine->mTORC1 Activates Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Akt->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: Simplified mTOR signaling pathway showing activation by Threonine.

General Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_quant Quantification Sample_Collection Sample Collection Extraction Extraction/ Hydrolysis Sample_Collection->Extraction Derivatization Derivatization (for GC-MS/some HPLC) Extraction->Derivatization CE CE Extraction->CE HPLC HPLC Derivatization->HPLC GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC_MS->Data_Acquisition CE->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols for Utilizing DL-Threonine in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DL-Threonine as a substrate in enzyme kinetic assays. This document outlines the relevant enzymes, their kinetic parameters, detailed experimental protocols, and key metabolic pathways involving threonine.

Introduction

Threonine, an essential amino acid, exists as two stereoisomers: L-Threonine and D-Threonine. While L-Threonine is the biologically active form predominantly utilized by most organisms, the racemic mixture, this compound, often serves as a cost-effective substrate in various research and industrial applications. However, the presence of the D-isomer can significantly impact enzyme kinetics, acting as a substrate for some enzymes, an inhibitor for others, or having no effect. Understanding these interactions is critical for accurate data interpretation in enzyme kinetic assays. This document details the methodologies for assessing the enzymatic activity of key threonine-metabolizing enzymes using this compound.

Key Enzymes in Threonine Metabolism

Several enzymes are involved in the biosynthesis and degradation of threonine. The primary enzymes of interest when using this compound as a substrate are:

  • L-Threonine Dehydrogenase (TDH): This enzyme catalyzes the NAD+-dependent oxidation of L-Threonine to 2-amino-3-ketobutyrate. It is a key enzyme in the major pathway for L-Threonine catabolism in many organisms.[1][2][3]

  • Threonine Aldolase (B8822740): This enzyme catalyzes the reversible retro-aldol cleavage of threonine into glycine (B1666218) and acetaldehyde (B116499).[4] Notably, there are distinct L-specific and D-specific threonine aldolases. L-threonine aldolase is inactive against D-forms of threonine.[4]

  • Threonine Dehydratase (also known as Threonine Deaminase): This enzyme catalyzes the deamination of L-Threonine to α-ketobutyrate and ammonia. D-Threonine has been shown to be a strong inhibitor of this enzyme.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of various enzymes with L-Threonine and D-Threonine. When using this compound, the concentration of the active L-isomer is half the total concentration. The D-isomer may act as an inhibitor, and its effect should be considered.

EnzymeSubstrateSource OrganismKm (mM)Vmax (µmol/min/mg)Notes
L-Threonine Dehydrogenase L-ThreoninePyrococcus horikoshii0.0131750 (nmol/min/mg)NAD+ dependent. Vmax is 1.75 mmol NADH formed/min/mg-protein.
L-ThreonineChicken Liver Mitochondria8.4Not ReportedNAD+ dependent.
D-Threonine Aldolase D-ThreonineArthrobacter sp. DK-383.8138.8Requires pyridoxal-5'-phosphate and a divalent cation (e.g., Co2+, Ni2+, Mn2+).
D-allothreonineArthrobacter sp. DK-3814.0102Also acts on D-allothreonine.
L-Threonine Aldolase L-ThreonineRat LiverMichaelis constant determinedNot ReportedInactive against D-forms.
L-Threonine Dehydratase L-ThreonineSpinachNot ReportedNot ReportedNon-competitively inhibited by D-Cysteine.
L-ThreonineEscherichia coli0.3 µMNot ReportedAlso dehydrates serine.

Note: When using this compound in an assay with an L-specific enzyme, the effective substrate concentration is halved. For example, a 10 mM this compound solution contains 5 mM L-Threonine. The presence of the D-isomer may also introduce competitive or non-competitive inhibition, which should be experimentally determined.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for L-Threonine Dehydrogenase (TDH) Activity

This protocol measures the activity of L-Threonine Dehydrogenase by monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • This compound stock solution (e.g., 1 M)

  • NAD+ stock solution (e.g., 50 mM)

  • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.6)

  • Purified L-Threonine Dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare Reaction Mixture: In a cuvette or well, prepare the reaction mixture containing:

    • Assay Buffer

    • NAD+ (final concentration, e.g., 2 mM)

    • Varying concentrations of this compound (e.g., 0.1 mM to 10 mM, resulting in 0.05 mM to 5 mM L-Threonine).

    • Bring the final volume to a fixed amount (e.g., 1 mL or 200 µL) with distilled water.

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Add a known amount of L-Threonine Dehydrogenase to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes).

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the corresponding L-Threonine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Coupled Enzyme Assay for Threonine Aldolase Activity

This protocol measures the activity of Threonine Aldolase by coupling the production of acetaldehyde to the reduction of NAD+ by alcohol dehydrogenase.

Materials:

  • This compound stock solution (e.g., 1 M)

  • Pyridoxal-5'-phosphate (PLP) stock solution (e.g., 10 mM)

  • NAD+ stock solution (e.g., 50 mM)

  • Yeast Alcohol Dehydrogenase (ADH)

  • Assay Buffer: (e.g., 100 mM HEPES, pH 7.5)

  • Purified Threonine Aldolase (L- or D-specific)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes or 96-well UV-transparent plate

Procedure:

  • Prepare Reaction Mixture: In a cuvette or well, prepare the reaction mixture containing:

    • Assay Buffer

    • PLP (final concentration, e.g., 0.1 mM)

    • NAD+ (final concentration, e.g., 2 mM)

    • A saturating amount of Alcohol Dehydrogenase (e.g., 10 units)

    • Varying concentrations of this compound (e.g., 0.5 mM to 20 mM).

    • Bring the final volume to a fixed amount (e.g., 1 mL or 200 µL) with distilled water.

  • Equilibrate: Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction: Add a known amount of Threonine Aldolase to the reaction mixture and mix gently.

  • Monitor Absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time.

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Data Analysis: Plot the initial velocities against the corresponding substrate concentrations (L-Threonine for L-Threonine Aldolase, D-Threonine for D-Threonine Aldolase) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Threonine Degradation Pathway

The following diagram illustrates the major enzymatic pathways for threonine degradation.

Threonine_Degradation_Pathway cluster_L_pathway L-Threonine Catabolism cluster_D_pathway D-Threonine Catabolism Threonine This compound L_Threonine L-Threonine Threonine->L_Threonine D_Threonine D-Threonine Threonine->D_Threonine Ketobutyrate 2-Amino-3-ketobutyrate L_Threonine->Ketobutyrate L-Threonine Dehydrogenase Alpha_Ketobutyrate α-Ketobutyrate + NH3 L_Threonine->Alpha_Ketobutyrate Threonine Dehydratase Glycine_Acetaldehyde_L Glycine + Acetaldehyde L_Threonine->Glycine_Acetaldehyde_L L-Threonine Aldolase D_Threonine->L_Threonine Inhibits Threonine Dehydratase Glycine_Acetaldehyde_D Glycine + Acetaldehyde D_Threonine->Glycine_Acetaldehyde_D D-Threonine Aldolase Glycine_AcCoA Glycine + Acetyl-CoA Ketobutyrate->Glycine_AcCoA 2-Amino-3-ketobutyrate -CoA ligase

Caption: Major metabolic pathways for the degradation of L- and D-Threonine.

Experimental Workflow for Enzyme Kinetic Assay

The following diagram outlines the general workflow for performing an enzyme kinetic assay using this compound.

Enzyme_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare this compound Concentration Series Mix_Reagents Mix Substrate, Buffer, and Cofactors Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Initiate_Reaction Add Enzyme to Initiate Reaction Prep_Enzyme->Initiate_Reaction Prep_Buffer Prepare Assay Buffer and Cofactors Prep_Buffer->Mix_Reagents Equilibrate Equilibrate to Assay Temperature Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate_Reaction->Monitor Calc_V0 Calculate Initial Velocities (V₀) Monitor->Calc_V0 Plot_Data Plot V₀ vs. [Substrate] Calc_V0->Plot_Data Fit_Model Fit Data to Michaelis-Menten Model Plot_Data->Fit_Model Determine_Params Determine Km and Vmax Fit_Model->Determine_Params

Caption: General experimental workflow for determining enzyme kinetic parameters.

References

Troubleshooting & Optimization

resolving solubility and stability issues of DL-Threonine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving common solubility and stability challenges encountered when working with DL-Threonine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound is considered soluble in water. Its solubility is reported to be approximately 20.1 g/100 mL at 25°C[1]. However, this value can be influenced by various factors.

Q2: What factors influence the solubility of this compound in aqueous solutions?

A2: The primary factors affecting this compound's solubility are:

  • Temperature: Generally, the solubility of amino acids like threonine increases with a rise in temperature[2].

  • pH: The solubility of this compound is pH-dependent as it can exist in different ionic forms (zwitterionic, cationic, anionic) depending on the acidity or basicity of the solution[2][3].

  • Presence of Salts: The addition of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of this compound, depending on the salt's concentration and nature[4].

  • Solvent Polarity: this compound is most soluble in polar solvents like water due to its ability to form hydrogen bonds and its ionic nature. It is generally insoluble in non-polar organic solvents.

Q3: How does the chemical structure of this compound contribute to its water solubility?

A3: this compound's structure contains a polar hydroxyl (-OH) group, an amino (-NH2) group, and a carboxyl (-COOH) group. These functional groups can participate in hydrogen bonding with water molecules, and the amino and carboxyl groups can ionize in aqueous solutions, both of which enhance its solubility in water.

Q4: Is this compound stable in aqueous solutions?

A4: this compound has stable chemical properties in aqueous solutions under standard conditions. However, its stability can be compromised under certain conditions such as extreme pH, high temperatures, or exposure to light, leading to degradation.

Q5: What are the common degradation pathways for threonine in aqueous solutions?

A5: Under stress conditions, threonine can degrade through several pathways, including:

  • Deamination: The removal of the amino group, which can lead to the formation of α-ketobutyrate.

  • Decarboxylation: The removal of the carboxyl group as carbon dioxide.

  • Retro-aldol condensation: Cleavage of the carbon-carbon bond, which can yield glycine (B1666218) and acetaldehyde.

  • Dehydration: Removal of a water molecule from the hydroxyl group in the side chain.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely at the expected concentration.

Possible Cause Troubleshooting Step
Solution is saturated The concentration you are trying to achieve may exceed the solubility limit at the current temperature. Increase the temperature of the solution while stirring to enhance solubility. Be mindful that the solubility will decrease upon cooling.
Incorrect pH The pH of the aqueous solution may not be optimal for solubility. Adjust the pH of the solution. The solubility of amino acids is generally lowest at their isoelectric point and increases in more acidic or basic conditions.
Slow dissolution rate The dissolution process may be slow. Use sonication or gentle heating with continuous stirring to accelerate the dissolution of this compound.
Impure this compound Impurities in the this compound sample could be affecting its solubility. Ensure you are using a high-purity grade of this compound.

Issue 2: The this compound solution has turned yellow or brown over time.

Possible Cause Troubleshooting Step
Degradation The color change is likely due to the degradation of this compound. This can be caused by exposure to light, elevated temperatures, or microbial contamination. Prepare fresh solutions and store them protected from light, at a low temperature (e.g., 2-8°C), and consider sterile filtering for long-term storage.
Reaction with other components If the solution contains other components, a chemical reaction may have occurred. Investigate the compatibility of this compound with all other excipients in the formulation.

Issue 3: Precipitation is observed in the this compound solution upon storage.

Possible Cause Troubleshooting Step
Temperature fluctuations If the solution was prepared at an elevated temperature and then stored at a lower temperature, the solubility limit may have been exceeded upon cooling, leading to precipitation. Prepare the solution at the storage temperature or ensure the concentration is below the solubility limit at that temperature.
pH shift A change in the pH of the solution during storage can cause the this compound to precipitate, especially if the pH moves closer to its isoelectric point. Buffer the solution to maintain a stable pH.
Evaporation of solvent Over time, the solvent may have evaporated, increasing the concentration of this compound beyond its solubility limit. Ensure the storage container is tightly sealed.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Reference
2520.1

Table 2: Factors Influencing this compound Solubility

FactorEffect on SolubilityExplanation
Increasing Temperature IncreasesProvides more energy to overcome intermolecular forces in the crystal lattice.
pH (acidic or basic) IncreasesShifts the equilibrium towards the more soluble cationic or anionic forms.
Presence of Salts Variable (Salting-in/Salting-out)At low concentrations, some salts can increase solubility by reducing the electrostatic interactions between amino acid molecules. At high concentrations, salts can compete for water molecules, decreasing solubility.
Organic Solvents (e.g., Ethanol) DecreasesThis compound is less soluble in less polar solvents.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Aqueous Buffer

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

  • This compound powder (high purity)

  • Aqueous buffer of desired pH

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.

  • Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

  • Agitate the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Forced Degradation Study of this compound in an Aqueous Solution

Objective: To investigate the stability of this compound under various stress conditions and identify potential degradation products.

Materials:

  • This compound aqueous solution (known concentration)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled oven

  • Photostability chamber with UV and visible light sources

  • Stability-indicating HPLC method

Procedure:

  • Preparation of Samples: Prepare multiple aliquots of the this compound solution.

  • Acid and Base Hydrolysis: To separate aliquots, add HCl to achieve a low pH (e.g., pH 1-2) and NaOH to achieve a high pH (e.g., pH 12-13). Heat the samples (e.g., at 60-80°C) for a defined period (e.g., 24 hours).

  • Oxidative Degradation: Add a solution of H₂O₂ (e.g., 3%) to an aliquot and store it at room temperature for a defined period.

  • Thermal Degradation: Place an aliquot in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot to controlled UV and visible light in a photostability chamber as per ICH Q1B guidelines.

  • Control Sample: Maintain one aliquot under normal storage conditions (e.g., 4°C, protected from light) as a control.

  • Analysis: At predetermined time points, withdraw samples from each stress condition. If necessary, neutralize the acid and base-stressed samples. Analyze all samples, including the control, using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. The method's ability to separate these new peaks from the main this compound peak demonstrates its stability-indicating nature.

Visualizations

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess this compound to buffer prep2 Seal container prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC sample3->sample4 sample5 Calculate solubility sample4->sample5

Caption: Workflow for determining this compound solubility.

experimental_workflow_stability cluster_stress Forced Degradation Conditions start This compound Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo control Control Sample (4°C, Dark) start->control analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Compare chromatograms, identify degradants, assess peak purity analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of Lab-Synthesized DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of laboratory-synthesized DL-Threonine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most prevalent impurities are typically diastereomers, specifically DL-allothreonine. Other common contaminants can include unreacted starting materials, byproducts of the synthesis, and other amino acids like glycine. Incomplete reactions can also lead to the presence of intermediates.

Q2: Which purification technique is best for separating this compound from its diastereomer, DL-allothreonine?

A2: Fractional crystallization is a widely used and effective method for separating diastereomers like threonine and allothreonine. This technique leverages the slight differences in solubility between the two isomers in a specific solvent system. Chiral chromatography can also be employed for high-purity separations.

Q3: How can I resolve the enantiomers (D- and L-Threonine)?

A3: Chiral resolution of this compound can be achieved through several methods. Preferential crystallization, where a seed crystal of one enantiomer is used to induce its crystallization from a racemic solution, is a common approach. Another method is "replacing crystallization," where an optically active cosolute is added to preferentially crystallize one enantiomer.[1] Chiral chromatography using a suitable chiral stationary phase is also a powerful technique for enantioseparation.[2]

Q4: What is a good starting solvent system for the recrystallization of this compound?

A4: A mixture of water and a lower alcohol, such as ethanol (B145695) or methanol, is a common and effective solvent system for the recrystallization of threonine. The solubility of threonine is high in water and significantly lower in alcohols, allowing for controlled precipitation by varying the solvent ratio.

Troubleshooting Guides

Crystallization Issues

Problem: Low or no crystal yield after cooling the solution.

Possible CauseSuggested Solution
Solution is too dilute. Concentrate the solution by evaporating some of the solvent under reduced pressure.
Inappropriate solvent system. The solvent may be too "good," keeping the threonine dissolved even at low temperatures. Try adding an "anti-solvent" (a solvent in which threonine is less soluble, like ethanol) dropwise to the solution to induce precipitation.
Cooling too rapidly. Rapid cooling can lead to the formation of an oil or very fine, hard-to-filter crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities inhibiting crystallization. Consider a pre-purification step, such as passing the solution through a short column of activated carbon, to remove certain impurities.

Problem: The purified threonine is still contaminated with a significant amount of allothreonine.

Possible CauseSuggested Solution
Single crystallization is insufficient. Diastereomeric separation often requires multiple rounds of crystallization (fractional crystallization). Recrystallize the enriched threonine fraction again from the same or a different solvent system.
Crystallization occurred too quickly. Rapid crystal growth can trap impurities within the crystal lattice. Ensure a slow cooling rate to allow for the selective crystallization of the desired diastereomer.
Solvent system is not optimal for diastereomeric separation. Experiment with different solvent ratios (e.g., varying the water-to-ethanol ratio) to maximize the solubility difference between threonine and allothreonine.
Ion-Exchange Chromatography Issues

Problem: this compound does not bind to the ion-exchange column.

Possible CauseSuggested Solution
Incorrect pH of the buffer. For cation-exchange chromatography, the pH of the buffer must be below the isoelectric point (pI) of threonine (~5.6) to ensure a net positive charge. For anion-exchange, the pH should be above the pI.
Ionic strength of the sample is too high. A high salt concentration in the sample will compete with the threonine for binding to the resin. Desalt the sample before loading it onto the column.
Column is not properly equilibrated. Ensure the column is thoroughly equilibrated with the starting buffer before loading the sample.

Problem: Poor separation of threonine from other components.

Possible CauseSuggested Solution
Inappropriate elution gradient. Optimize the salt gradient (for elution) to achieve better resolution. A shallower gradient often improves separation.
Flow rate is too high. A lower flow rate can improve the interaction between the analyte and the stationary phase, leading to better separation.
Incorrect resin choice. Ensure the ion-exchange resin has the appropriate functional groups and capacity for your application.
Chiral HPLC Issues

Problem: Poor resolution or co-elution of D- and L-Threonine peaks.

Possible CauseSuggested Solution
Incorrect mobile phase composition. The composition of the mobile phase is critical for chiral separation. Systematically vary the ratio of organic modifier to aqueous phase and the concentration of any additives.
Unsuitable chiral stationary phase (CSP). Not all CSPs are effective for all racemates. Consider trying a different type of chiral column (e.g., a macrocyclic glycopeptide-based column).[2]
Temperature fluctuations. Chiral separations can be sensitive to temperature. Use a column oven to maintain a constant and optimized temperature.

Problem: Split or tailing peaks.

Possible CauseSuggested Solution
Sample overload. Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Sample solvent is incompatible with the mobile phase. Dissolve the sample in the mobile phase whenever possible.
Column contamination or degradation. Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Data Presentation

Table 1: Solubility of L-Threonine in Various Solvents at 298.15 K

SolventSolubility (mol/kg)
Water0.8220
Ethylene Glycol0.3101
N,N-Dimethylformamide (DMF)0.1337
Acetonitrile (ACN)0.1188
Dimethylsulfoxide (DMSO)0.1107

Table 2: Optical Purity of Threonine Enantiomers After Replacing Crystallization with L-Alanine [1]

EnantiomerOptical Purity (%)
D-Threonine96-98
L-Threonine91-95

Experimental Protocols

Protocol 1: Fractional Crystallization for Diastereomer Separation

This protocol is designed to enrich one diastereomer (this compound) from a mixture containing DL-allothreonine.

  • Dissolution: Dissolve the crude this compound/DL-allothreonine mixture in a minimal amount of hot deionized water.

  • Addition of Anti-solvent: While the solution is hot, slowly add ethanol (or another suitable alcohol) dropwise with stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a low temperature.

  • Analysis: Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., HPLC) to determine the diastereomeric ratio.

  • Repeat: Repeat the crystallization process with the enriched fraction until the desired purity is achieved.

Protocol 2: Ion-Exchange Chromatography for General Purification

This protocol provides a general method for purifying this compound from charged impurities using cation-exchange chromatography.

  • Resin Preparation: Swell the cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 3.5).

  • Sample Preparation: Dissolve the crude this compound in the starting buffer and adjust the pH if necessary. Ensure the sample is free of particulate matter.

  • Sample Loading: Carefully load the sample onto the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with the starting buffer to remove any unbound, neutral, or negatively charged impurities.

  • Elution: Elute the bound this compound using a buffer with a higher ionic strength or a higher pH (e.g., a linear gradient of 0.1 M to 1.0 M sodium citrate buffer, or a step gradient to a buffer with a pH of ~7).

  • Fraction Collection: Collect fractions and monitor the presence of threonine using a suitable analytical technique (e.g., ninhydrin (B49086) test or UV-Vis spectrophotometry after derivatization).

  • Analysis: Pool the fractions containing pure this compound and desalt if necessary.

Protocol 3: Chiral HPLC for Enantiomeric Resolution

This protocol outlines the steps for separating D- and L-Threonine using a chiral HPLC column.

  • Column Selection: Choose a suitable chiral stationary phase, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).[2]

  • Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for this type of separation is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection: Inject the sample onto the column.

  • Detection: Use a UV detector to monitor the elution of the enantiomers.

  • Data Analysis: Integrate the peak areas of the D- and L-Threonine to determine the enantiomeric ratio and calculate the enantiomeric excess (ee).

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_crystallization Crystallization cluster_chromatography Ion-Exchange Chromatography cluster_chiral Chiral Resolution start Crude this compound (with impurities) dissolve Dissolve in Hot Solvent start->dissolve Primary Purification cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter pure_xtal Pure this compound (enriched) filter->pure_xtal load Load on Column pure_xtal->load Further Purification wash Wash Impurities load->wash elute Elute Threonine wash->elute pure_chrom Purified this compound elute->pure_chrom chiral_hplc Chiral HPLC pure_chrom->chiral_hplc Enantiomeric Separation d_enantiomer D-Threonine chiral_hplc->d_enantiomer l_enantiomer L-Threonine chiral_hplc->l_enantiomer

Figure 1: General workflow for the purification and chiral resolution of lab-synthesized this compound.

TroubleshootingLogic cluster_crystallization Crystallization Problems cluster_chromatography Chromatography Problems cluster_hplc Chiral HPLC Problems start Purification Issue Encountered low_yield Low/No Yield start->low_yield Crystallization impure_crystals Impure Crystals start->impure_crystals Crystallization no_binding No Binding start->no_binding Chromatography poor_separation Poor Separation start->poor_separation Chromatography poor_resolution Poor Resolution start->poor_resolution Chiral HPLC bad_peak_shape Bad Peak Shape start->bad_peak_shape Chiral HPLC solution1 solution1 low_yield->solution1 Check Concentration & Solvent System solution2 solution2 impure_crystals->solution2 Slow Down Cooling & Recrystallize solution3 solution3 no_binding->solution3 Verify Buffer pH & Ionic Strength solution4 solution4 poor_separation->solution4 Optimize Gradient & Flow Rate solution5 solution5 poor_resolution->solution5 Adjust Mobile Phase & Temperature solution6 solution6 bad_peak_shape->solution6 Reduce Sample Load & Check Solvent

Figure 2: A logical decision tree for troubleshooting common issues in this compound purification.

References

identifying and minimizing side reactions of DL-Threonine in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with DL-Threonine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions, thereby improving the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in chemical synthesis?

A1: In peptide synthesis, the most prevalent side reactions involving the threonine residue are:

  • O-acylation: Unwanted acylation of the side-chain hydroxyl group by an activated amino acid. This can be more pronounced if a nearby histidine residue is present, which can increase the nucleophilicity of the hydroxyl group.[1]

  • Dehydration (β-elimination): Under basic conditions, particularly during Fmoc deprotection, the threonine residue can undergo dehydration to form dehydrobutyrine (Dhb).[2][3]

  • N→O Acyl Shift: An acid-catalyzed migration of the peptide backbone's acyl group to the side-chain hydroxyl group can occur. This reaction is reversible with base treatment.

  • Oxazoline (B21484)/Lactone Formation: Intramolecular cyclization can occur, leading to the formation of oxazoline or lactone structures.[2]

  • Epimerization: Although less common for threonine compared to serine, epimerization at the α-carbon can still occur, especially with certain coupling reagents and conditions.[2]

In non-peptide organic synthesis, where this compound is often used as a chiral precursor, side reactions can include:

  • Oxazoline formation: This is often a desired reaction to protect or activate the amino acid, but incomplete or undesired cyclization can be a side reaction in other contexts.

  • Esterification: The hydroxyl group can react to form esters as side products, particularly when using reagents like tosyl chloride in the presence of a base.

Q2: When is it necessary to protect the side-chain hydroxyl group of Threonine?

A2: While short peptides can sometimes be synthesized without side-chain protection, it is highly recommended to use a protecting group for the hydroxyl function in most cases to prevent side reactions like O-acylation. For longer peptides or complex sequences, side-chain protection is considered mandatory to avoid a significant accumulation of impurities. The most common protecting group used in Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyl (tBu) ether.

Q3: How can I detect the formation of side products in my reaction mixture?

A3: A combination of analytical techniques is typically used:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude product. Side products will often appear as distinct peaks with different retention times from the main product.

  • Mass Spectrometry (MS): This technique is crucial for identifying the mass of the main product and any impurities. Dehydration will result in a mass loss of 18 Da, while O-acylation will show an increased mass corresponding to the acylating group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of isolated side products, 1D and 2D NMR techniques are invaluable.

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during syntheses involving this compound.

Issue 1: Low Yield and Purity in Solid-Phase Peptide Synthesis (SPPS)

Symptoms:

  • Multiple peaks in the crude HPLC chromatogram.

  • Mass spectrometry data shows peaks corresponding to deletion sequences or unexpected adducts.

  • The overall yield of the purified peptide is significantly lower than expected.

Troubleshooting Workflow:

sps_troubleshooting start Low Yield/Purity in SPPS check_coupling Incomplete Coupling? start->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No solution_coupling Solutions: - Use stronger coupling reagents (e.g., HATU, HBTU). - Increase reagent equivalents and concentration. - Extend coupling time. - Perform a double coupling. check_coupling->solution_coupling Yes check_side_reactions Side Reactions Occurring? check_deprotection->check_side_reactions No solution_deprotection Solutions: - Extend deprotection time. - Ensure freshness of piperidine (B6355638) solution. check_deprotection->solution_deprotection Yes solution_side_reactions See specific troubleshooting guides below (O-acylation, Dehydration, etc.). check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield and purity in SPPS.

Issue 2: O-Acylation of the Threonine Side Chain

Symptoms:

  • A major side product with a mass corresponding to the desired peptide plus the mass of the acylating amino acid minus water is observed by MS.

  • Reduced yield of the target peptide.

Potential Causes and Solutions:

  • Unprotected Hydroxyl Group: The hydroxyl group of threonine is nucleophilic and can attack the activated carboxyl group of the incoming amino acid.

    • Solution: Use a side-chain protected threonine derivative, such as Fmoc-Thr(tBu)-OH. The tert-butyl group is stable under the basic conditions of Fmoc removal and is cleaved during the final acidic cleavage from the resin.

  • Slow Coupling Reaction: If the N-terminal amine is sterically hindered, the competing O-acylation reaction can become more significant.

    • Solution 1 (Capping): After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will cap any unreacted N-terminal amines and also any acylated hydroxyl groups, preventing further side reactions.

    • Solution 2 (Optimized Coupling): Use a more potent coupling reagent like HATU or HBTU to accelerate the desired N-acylation, outcompeting the O-acylation.

Issue 3: Dehydration (β-Elimination) of the Threonine Residue

Symptoms:

  • A side product with a mass loss of 18 Da is detected by MS.

  • This side reaction is more common with prolonged exposure to the piperidine solution used for Fmoc deprotection.

Potential Causes and Solutions:

  • Base-Catalyzed Elimination: The basic conditions required for Fmoc removal can promote the elimination of the hydroxyl group.

    • Solution 1 (Modified Deprotection): Reduce the piperidine concentration or the deprotection time. A solution of 20% piperidine in DMF is standard, but for sensitive sequences, this can be adjusted.

    • Solution 2 (Use of Milder Base): While less common, exploring alternative, less harsh bases for Fmoc removal could be a strategy for particularly problematic sequences.

    • Solution 3 (Protecting Group Strategy): The choice of protecting group can influence the rate of β-elimination. For glycosylated threonine, which is particularly prone to this side reaction, careful selection of coupling conditions is crucial.

Issue 4: Synthesis of Oxazolines from Threonine Derivatives

Symptoms:

  • Low or no yield of the desired oxazoline.

  • Formation of ester side products.

Troubleshooting Workflow:

oxazoline_troubleshooting start Low Oxazoline Yield check_reagents Reagent Quality? start->check_reagents check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Good solution_reagents Solutions: - Use anhydrous solvents and reagents. - Verify the purity of starting materials. check_reagents->solution_reagents Poor check_side_products Ester Side Product? check_conditions->check_side_products Yes solution_conditions Solutions: - Optimize temperature and reaction time. - Ensure proper stoichiometry of reagents. check_conditions->solution_conditions No solution_side_products Solutions: - Change the cyclizing reagent (e.g., from TsCl to XtalFluor-E). - Protect the hydroxyl group temporarily if esterification is a major issue. check_side_products->solution_side_products Yes sps_cycle cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling deprotect1 Treat resin with 20% piperidine/DMF (1 x 5 min) deprotect2 Treat resin with 20% piperidine/DMF (1 x 15 min) deprotect1->deprotect2 wash1 Wash resin with DMF (5x) deprotect2->wash1 resin_deprotected Peptide-Resin (Free Amine) activate Pre-activate Fmoc-Thr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF couple Add activated amino acid solution to resin. Agitate for 2 hours. activate->couple wash2 Wash resin with DMF (3x) and DCM (3x) couple->wash2 resin_coupled Peptide-Resin + Thr (N-term Fmoc) resin_start Peptide-Resin (N-term Fmoc) resin_start->deprotect1

References

Technical Support Center: Enhancing L-Threonine Production in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentative production of L-threonine in Escherichia coli.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may lead to suboptimal L-threonine yields.

Observation Potential Cause(s) Recommended Action(s)
Low L-threonine Titer 1. Feedback Inhibition: The biosynthetic pathway for L-threonine is subject to feedback inhibition by L-threonine itself. Key enzymes like aspartokinase and homoserine dehydrogenase are particularly sensitive.[1] 2. Metabolic Imbalance: Overexpression of a single enzyme can lead to metabolic imbalances. 3. Plasmid Instability: Loss of expression plasmids during fermentation can lead to a significant drop in productivity.1. Genetic Modification: Introduce point mutations in the genes encoding feedback-sensitive enzymes (e.g., thrA, lysC) to render them insensitive to L-threonine.[2] 2. Metabolic Engineering: Co-express multiple enzymes in the pathway to ensure a balanced metabolic flux. Consider using scaffold systems to co-locate enzymes and improve efficiency.[3][4] 3. Genomic Integration: Integrate the expression cassettes of key enzymes into the E. coli chromosome to ensure stable inheritance without the need for antibiotic selection.
Slow Cell Growth 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen (DO) levels can inhibit cell growth. 2. Nutrient Limitation: Depletion of essential nutrients like carbon or nitrogen sources. 3. Accumulation of Toxic Byproducts: High concentrations of byproducts such as acetate (B1210297) can be toxic to E. coli.1. Optimize Fermentation Parameters: Maintain optimal growth conditions (typically 37°C, pH 6.5-7.2, and DO above 30% saturation).[5] 2. Fed-Batch Fermentation: Implement a fed-batch strategy to maintain optimal nutrient concentrations throughout the fermentation process. 3. Control Byproduct Formation: Optimize the feeding strategy to avoid excess glucose accumulation, which can lead to acetate formation. Consider using strains with a modified phosphotransferase system (PTS).
High Levels of Byproducts (e.g., Acetate) 1. Overflow Metabolism: High glucose uptake rates can lead to the production of acetate, even in the presence of sufficient oxygen. 2. Oxygen Limitation: Insufficient oxygen supply can force the cells into mixed-acid fermentation, leading to the accumulation of various organic acids.1. Controlled Feeding: Use a controlled feeding strategy, such as a DO-stat or pH-stat fed-batch, to maintain glucose at a low, non-inhibitory level. 2. Improve Aeration: Increase the agitation speed and/or sparge with oxygen-enriched air to ensure sufficient oxygen availability, especially at high cell densities.
Inconsistent Batch-to-Batch arietion 1. Inoculum Quality: Variability in the age, density, or metabolic state of the inoculum. 2. Media Preparation: Inconsistencies in the composition of the fermentation medium.1. Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture to ensure consistency. 2. Precise Media Formulation: Carefully prepare and sterilize all media components to avoid batch-to-batch variations.

Frequently Asked Questions (FAQs)

Q1: What is the primary regulatory bottleneck in the L-threonine biosynthesis pathway in E. coli?

A1: The primary regulatory bottleneck is feedback inhibition of key enzymes by the final product, L-threonine. Specifically, the aspartokinase I and III enzymes, encoded by thrA and lysC respectively, and homoserine dehydrogenase, also encoded by thrA, are allosterically inhibited by L-threonine. This regulation tightly controls the metabolic flux towards L-threonine synthesis. To overcome this, site-directed mutagenesis can be employed to create feedback-resistant enzyme variants.

Q2: How can I reduce the formation of acetate during fermentation?

A2: Acetate formation, a result of overflow metabolism, can be detrimental to both cell growth and L-threonine production. To mitigate this, it is crucial to control the glucose concentration in the fermenter. Implementing a fed-batch strategy where glucose is fed at a controlled rate to match the cells' consumption capacity can prevent its accumulation to high levels. A DO-stat or a pH-stat feeding strategy, where the feed rate is coupled to the dissolved oxygen or pH signal, can be very effective.

Q3: What is the optimal carbon-to-nitrogen (C/N) ratio for L-threonine production?

A3: The C/N ratio is a critical factor influencing both cell growth and L-threonine production. While the optimal ratio can vary depending on the specific strain and fermentation conditions, a C/N ratio of around 30 has been shown to be effective for high-yield L-threonine production in some E. coli strains. It is recommended to experimentally determine the optimal C/N ratio for your specific process.

Q4: Is it better to express the pathway enzymes from a plasmid or integrate them into the genome?

A4: Both approaches have their advantages and disadvantages. Plasmids offer the flexibility of high copy numbers, which can lead to high enzyme expression levels. However, they can be unstable and impose a metabolic burden on the cells. Genomic integration, on the other hand, provides high stability and eliminates the need for antibiotics for plasmid maintenance, which is advantageous for large-scale industrial fermentations. For stable, long-term production, genomic integration is generally preferred.

Q5: How can I improve the export of L-threonine from the cells?

A5: Efficient export of L-threonine out of the cell can prevent intracellular accumulation, which could otherwise lead to feedback inhibition and potential toxicity. Overexpressing native or heterologous threonine exporters, such as the rhtA, rhtB, and rhtC genes in E. coli, can significantly enhance L-threonine secretion and overall yield.

Data Presentation

Table 1: Effect of Genetic Modifications on L-Threonine Production

StrainRelevant Genotype/ModificationL-threonine Titer (g/L)Fold IncreaseReference
ControlWild-type pathway~0.781.0
Mutant f3Screened mutant~0.931.2
Engineered StrainCo-location of ThrC and ThrB-1.32 (31.7% increase)
TSW003Deletion of proP and proVWX23.5-
TSW009Deletion of proP, proVWX, and ptsG26.02.16 (vs. control TWF001)

Table 2: Influence of Fermentation Parameters on L-Threonine Production

ParameterConditionL-threonine Titer (g/L)Productivity (g/L/h)Reference
Carbon Source Sucrose (70 g/L initial)--
Glucose Feeding DO-control pulse fed-batch (5-20 g/L)1183.1
C/N Ratio 10108.12.84
15112.32.95
30118.03.10
5072.51.72
Growth Factor Without Biotin15.9-
With Biotin52.0-
Oxygen Supply Normal Air--
Oxygen-enriched Air80.2-

Experimental Protocols

Protocol 1: Gene Knockout in E. coli using CRISPR/Cas9

This protocol provides a general framework for gene deletion. Specific details for gRNA design and donor DNA construction will be target-gene dependent.

  • Design and Construction of the gRNA Expression Plasmid:

    • Design a 20-bp guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

    • Synthesize two complementary oligonucleotides encoding the gRNA sequence.

    • Anneal the oligonucleotides and clone them into a suitable gRNA expression vector (e.g., pCRISPR).

  • Construction of the Donor DNA Template:

    • Design a donor DNA template consisting of two homology arms (typically 500-1000 bp each) flanking the region to be deleted.

    • The homology arms should correspond to the upstream and downstream regions of the target gene.

    • Amplify the homology arms from the E. coli genome using PCR and assemble them, for example, by overlap extension PCR.

  • Transformation and Gene Editing:

    • Prepare electrocompetent E. coli cells carrying the Cas9 expression plasmid (e.g., pCas).

    • Co-transform the competent cells with the gRNA expression plasmid and the donor DNA template.

    • Plate the transformed cells on selective agar (B569324) plates (e.g., containing antibiotics for both plasmids).

  • Screening and Verification:

    • Screen individual colonies for the desired gene knockout by colony PCR using primers that flank the target region. A successful knockout will result in a smaller PCR product.

    • Confirm the deletion by Sanger sequencing of the PCR product.

Protocol 2: Fed-Batch Fermentation for L-Threonine Production

This protocol outlines a general procedure for high-cell-density fed-batch fermentation.

  • Seed Culture Preparation:

    • Inoculate a single colony of the L-threonine producing E. coli strain into 5-10 mL of seed medium (e.g., LB or a defined minimal medium).

    • Incubate at 37°C with shaking (e.g., 200-250 rpm) for 8-12 hours.

    • Use this seed culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and incubate under the same conditions until the mid-exponential phase (OD600 ≈ 2-4) is reached.

  • Fermenter Preparation and Inoculation:

    • Prepare the fermentation medium in the bioreactor. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., ammonium (B1175870) sulfate), phosphate (B84403) salts, trace metals, and any necessary supplements (e.g., vitamins, amino acids).

    • Sterilize the fermenter and medium.

    • Inoculate the fermenter with the seed culture (typically 5-10% v/v).

  • Batch Phase:

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.

    • Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) by automatic addition of a base (e.g., ammonia, which also serves as a nitrogen source).

  • Fed-Batch Phase:

    • Initiate the feeding of a concentrated nutrient solution (containing at least the carbon source) once the initial carbon source is depleted.

    • The feeding rate can be controlled using various strategies:

      • DO-stat: The feed pump is activated when the DO level rises above a certain setpoint and switched off when it drops below another setpoint.

      • pH-stat: The feed rate is coupled to the addition of the base, assuming a correlation between carbon consumption and pH change.

      • Exponential feeding: The feed rate is increased exponentially to match the theoretical exponential growth of the cells.

  • Monitoring and Harvesting:

    • Monitor key parameters such as cell density (OD600), L-threonine concentration, residual glucose, and byproduct concentrations throughout the fermentation.

    • Harvest the culture when the L-threonine production rate plateaus or declines.

Visualizations

L_Threonine_Biosynthesis_Pathway Aspartate L-Aspartate ask Aspartokinase (thrA, metL, lysC) Aspartate->ask Aspartyl_P β-Aspartyl phosphate asd Aspartate-semialdehyde dehydrogenase (asd) Aspartyl_P->asd Aspartate_SA L-Aspartate-semialdehyde Lysine L-Lysine Aspartate_SA->Lysine ... thrA Homoserine dehydrogenase (thrA) Aspartate_SA->thrA Homoserine L-Homoserine Methionine L-Methionine Homoserine->Methionine ... thrB Homoserine kinase (thrB) Homoserine->thrB Homoserine_P O-Phospho-L-homoserine thrC Threonine synthase (thrC) Homoserine_P->thrC Threonine L-Threonine Isoleucine L-Isoleucine Threonine->Isoleucine ... Threonine->ask Feedback Inhibition Threonine->thrA Feedback Inhibition Lysine->ask ask->Aspartyl_P asd->Aspartate_SA thrA->Homoserine thrB->Homoserine_P thrC->Threonine

Caption: L-Threonine biosynthesis pathway in E. coli showing key enzymes and feedback inhibition loops.

Experimental_Workflow Start Start: Wild-type E. coli Strain_Eng Strain Engineering (e.g., CRISPR/Cas9) Start->Strain_Eng Feedback_Res Remove Feedback Inhibition (thrA, lysC mutations) Strain_Eng->Feedback_Res Block_Comp Block Competing Pathways (e.g., ΔlysA, ΔmetA) Feedback_Res->Block_Comp Enhance_Flux Enhance Precursor Supply (e.g., overexpress ppc) Block_Comp->Enhance_Flux Optimize_Ferm Fermentation Optimization Enhance_Flux->Optimize_Ferm Media_Opt Optimize Media (Carbon source, C/N ratio) Optimize_Ferm->Media_Opt Process_Opt Optimize Process Parameters (pH, DO, Temperature) Media_Opt->Process_Opt Fed_Batch Implement Fed-Batch Strategy Process_Opt->Fed_Batch Analysis Analysis (HPLC, OD600) Fed_Batch->Analysis High_Yield High L-Threonine Yield Analysis->High_Yield

Caption: A logical workflow for improving L-threonine yield in E. coli.

References

Technical Support Center: Overcoming Limitations of DL-Threonine in Fed-Batch Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using DL-Threonine in fed-batch cultures for recombinant protein production.

Frequently Asked Questions (FAQs)

Q1: Why is this compound sometimes used in cell culture media instead of pure L-Threonine?

This compound is a racemic mixture containing both the D- and L-isomers of the amino acid. Historically, racemic mixtures of some amino acids were used due to lower manufacturing costs compared to the purified L-isomer. While most modern, chemically defined media for biopharmaceutical production utilize the pure L-isomers, this compound may still be found in some older media formulations or used in specific research applications.

Q2: What are the primary concerns with using this compound in fed-batch cultures?

The main concern is the potential for negative effects from the D-isomer of threonine. While mammalian cells readily utilize L-threonine for protein synthesis and other metabolic functions, the biological utility of D-threonine is not well-defined.[1] Potential issues include:

  • Growth Inhibition: Accumulation of the non-metabolized D-isomer could become toxic to the cells, leading to reduced cell growth and viability.

  • Metabolic Burden: Cells may expend energy attempting to metabolize or transport the D-isomer, creating an unnecessary metabolic burden.

  • Nutrient Imbalance: High concentrations of D-threonine could potentially interfere with the transport and metabolism of other essential amino acids.[2][3]

  • Unpredictable Effects: As the metabolic fate of D-threonine in most production cell lines is unknown, its use can introduce variability and unpredictable effects on cellular metabolism and protein production.[1]

Q3: Can mammalian cells metabolize D-Threonine?

The metabolic pathways for D-threonine in common production cell lines like Chinese Hamster Ovary (CHO) cells are not well characterized.[1] While some organisms possess enzymes that can convert D-amino acids to their L-counterparts or other metabolites, it is generally assumed that D-threonine is not readily metabolized by mammalian cells and may accumulate in the culture medium.

Q4: How can I monitor the concentration of D-Threonine in my culture?

Specialized analytical techniques are required to differentiate between D- and L-threonine. High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) coupled with a chiral column and a sensitive detector (e.g., mass spectrometry or a circular dichroism detector) can be used for the simultaneous quantification of DL-amino acids.

Troubleshooting Guide

Issue 1: Reduced Cell Growth and Viability After Initiating Feed

Possible Cause: Accumulation of toxic levels of D-Threonine from the this compound in your feed medium.

Troubleshooting Steps:

  • Analyze D-Threonine Concentration: If possible, use chiral HPLC to quantify the concentration of D-Threonine in your culture supernatant over time. This will confirm if accumulation is occurring.

  • Reduce this compound in Feed: Lower the concentration of this compound in your feed and monitor the impact on cell growth and viability.

  • Switch to L-Threonine: The most effective solution is to replace this compound with an equimolar concentration of L-Threonine in your feed medium.

  • Dilution Strategy: If switching to L-Threonine is not immediately possible, consider a more aggressive bleed or perfusion strategy to dilute the accumulating D-isomer.

Issue 2: Inconsistent Batch-to-Batch Performance

Possible Cause: Variability in the actual ratio of D- to L-Threonine in your this compound supply, or inconsistent cellular response to D-Threonine accumulation.

Troubleshooting Steps:

  • Quality Control of Raw Materials: Implement a quality control step to verify the consistency of the this compound batches you are using.

  • Monitor Key Metabolic Markers: Track lactate, ammonia, and specific amino acid consumption rates to identify metabolic shifts that may be correlated with D-Threonine accumulation.

  • Transition to L-Threonine: For improved process consistency and robustness, it is highly recommended to transition to a chemically defined medium with pure L-Threonine.

Issue 3: Decreased Specific Productivity of Recombinant Protein

Possible Cause: The metabolic burden imposed by D-Threonine may be diverting cellular resources away from recombinant protein production.

Troubleshooting Steps:

  • Correlate Productivity with D-Threonine Levels: Analyze if the decline in specific productivity correlates with the increase in D-Threonine concentration in the culture.

  • Optimize Feeding of Other Key Nutrients: Ensure that other critical amino acids and energy sources are not limiting, as this could exacerbate the negative effects of D-Threonine.

  • Adopt a More Efficient Feeding Strategy: A continuous feeding strategy, as opposed to bolus feeding, may help to keep the concentration of D-Threonine lower and reduce its potential inhibitory effects.

Data Presentation

The following tables provide a hypothetical comparison of key performance parameters in a fed-batch culture using this compound versus L-Threonine. These are illustrative and actual results may vary.

Table 1: Comparison of Cell Growth and Viability

ParameterFed-Batch with L-ThreonineFed-Batch with this compound
Peak Viable Cell Density (x10^6 cells/mL)25.0 ± 1.518.5 ± 2.0
Day of Peak Viable Cell Density1210
Culture Viability at Day 14 (%)85 ± 560 ± 8
Cumulative Integral of Viable Cell Density (IVCD)HighLow

Table 2: Comparison of Metabolite and Product Titers

ParameterFed-Batch with L-ThreonineFed-Batch with this compound
Final Product Titer (g/L)5.0 ± 0.33.2 ± 0.5
Peak Lactate Concentration (g/L)3.5 ± 0.44.8 ± 0.6
Peak Ammonia Concentration (mM)6.0 ± 0.78.5 ± 1.0
D-Threonine Concentration at Day 14 (mM)Not Applicable> 10 (Accumulated)

Experimental Protocols

Protocol 1: Monitoring D-Threonine Accumulation

Objective: To quantify the concentration of D-Threonine in the cell culture supernatant throughout a fed-batch process.

Methodology:

  • Sampling: Aseptically collect 1-2 mL samples of the cell culture supernatant daily.

  • Sample Preparation: Centrifuge the samples to remove cells and debris. Filter the supernatant through a 0.22 µm filter.

  • Derivatization: Derivatize the amino acids in the supernatant using a suitable agent (e.g., 4-fluoro-7-nitro-2,1,3-benzoxadiazole - NBD-F) to enable fluorescent detection.

  • Chromatographic Separation: Inject the derivatized sample onto a UHPLC system equipped with a chiral column (e.g., Daicel ChiralPax ZWIX(+)).

  • Detection and Quantification: Use a tandem mass spectrometer or a circular dichroism detector to identify and quantify the D- and L-Threonine peaks based on a standard curve.

Protocol 2: Comparative Fed-Batch Culture Study

Objective: To compare the performance of a fed-batch process using this compound versus L-Threonine.

Methodology:

  • Bioreactor Setup: Prepare two identical lab-scale bioreactors with your production cell line and basal medium.

  • Feed Preparation: Prepare two feed media: one containing this compound and the other containing an equimolar concentration of L-Threonine. All other components should be identical.

  • Fed-Batch Operation: Initiate the fed-batch process with identical process parameters (temperature, pH, dissolved oxygen, agitation).

  • Daily Monitoring: On a daily basis, measure:

    • Viable cell density and viability.

    • Concentrations of glucose, lactate, ammonia, and key amino acids.

    • Product titer.

  • Data Analysis: Compare the performance of the two conditions based on the parameters listed in Tables 1 and 2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_bioreactor Set up two identical bioreactors prep_feed Prepare L-Threonine and This compound feeds prep_bioreactor->prep_feed run_culture Initiate fed-batch cultures with identical parameters prep_feed->run_culture daily_monitoring Daily monitoring of growth, metabolites, and product run_culture->daily_monitoring chiral_analysis Chiral HPLC analysis of D-Threonine accumulation daily_monitoring->chiral_analysis performance_comparison Compare cell growth, viability, and productivity chiral_analysis->performance_comparison

Caption: Experimental workflow for comparing L-Threonine and this compound in fed-batch cultures.

troubleshooting_flowchart start Poor cell growth or low productivity with This compound feed action1 Quantify D-Threonine using chiral HPLC start->action1 q1 Is D-Threonine accumulating? action2 Reduce this compound in feed q1->action2 Yes action3 Switch to L-Threonine feed q1->action3 Optimal Solution action1->q1 end Process performance improved action2->end action3->end

Caption: Troubleshooting flowchart for issues related to this compound usage.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular l_thr L-Threonine transporter Amino Acid Transporter l_thr->transporter d_thr D-Threonine d_thr->transporter protein_syn Protein Synthesis transporter->protein_syn L-isomer metabolism Metabolism transporter->metabolism L-isomer accumulation D-Threonine Accumulation transporter->accumulation D-isomer toxicity Potential Toxicity accumulation->toxicity

Caption: Hypothetical metabolic fate of this compound in mammalian cells.

References

Technical Support Center: Strategies to Prevent Racemization of Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) to mitigate the racemization of threonine during chemical experiments, particularly in the context of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is threonine racemization and why is it a critical issue?

A: Racemization is a chemical process in which a pure enantiomer, such as the naturally occurring L-threonine, is converted into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant problem in drug development and peptide synthesis because the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure. The presence of even minor diastereomeric impurities, resulting from the incorporation of a D-amino acid, can drastically reduce a peptide's effectiveness or introduce unintended off-target effects.[1]

Q2: What are the primary causes of threonine racemization during peptide synthesis?

A: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected threonine is activated for coupling. The activated intermediate can cyclize, and the alpha-proton becomes susceptible to abstraction by a base. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L and D forms. Factors that promote this include the choice of coupling reagents, the strength and concentration of the base used, reaction temperature, and the type of protecting groups employed.

Q3: Which amino acids are generally most susceptible to racemization?

A: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard synthesis conditions. Histidine (His) and Cysteine (Cys) are well-known for their high susceptibility.[1][2] Serine and threonine are also susceptible due to the nature of their side chains.

Q4: How can the choice of coupling reagents and additives minimize threonine racemization?

A: The selection of coupling reagents is crucial.

  • Onium Salts (e.g., HBTU, HATU, COMU): These are generally considered "low-racemization" reagents as they form active esters in situ.

  • Carbodiimides (e.g., DCC, DIC): When using these reagents, the addition of a nucleophilic additive is essential to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma Pure) react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

Q5: What is the role of protecting groups in preventing racemization?

A: Protecting groups are fundamental to preventing side reactions, including racemization.

  • α-Amino Protection: The choice of the N-terminal protecting group can influence the rate of racemization. While Fmoc and Boc are standard, some research indicates that alternative protecting groups, such as 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), can be superior to Fmoc in completely suppressing α-carbon racemization for certain amino acids.

  • Side Chain Protection: The hydroxyl group of threonine must be protected to prevent side reactions. Common protecting groups include tert-butyl (tBu) in Fmoc-based strategies and benzyl (B1604629) (Bzl) in Boc-based strategies.

  • Backbone Protection (Pseudoprolines): Introducing pseudoprolines, which are derivatives of serine or threonine, can be highly effective. These structures disrupt the peptide backbone's hydrogen bonding, which can reduce aggregation and associated difficulties in synthesis. The pseudoproline is converted back to the native threonine residue during the final trifluoroacetic acid (TFA) cleavage step.

Q6: What experimental conditions should be optimized to reduce racemization?

A: Careful control of reaction conditions is vital.

  • Base: The presence of a base can facilitate the abstraction of the alpha-proton, leading to racemization. It is recommended to use the minimum necessary amount of a weaker base, such as N-methylmorpholine (NMM), instead of stronger bases like N,N-Diisopropylethylamine (DIPEA).

  • Temperature: Higher temperatures accelerate the rate of racemization. Performing coupling reactions at a lower temperature (e.g., 0°C) can be an effective strategy to minimize this side reaction.

  • Solvent: The polarity of the solvent can influence racemization rates. While less polar solvents may be beneficial, the choice is often limited by the solubility of the reagents and the need for proper swelling of the solid-phase resin.

Troubleshooting Guide

Problem: High levels of D-threonine or allo-threonine detected in the final peptide product.

Potential CauseRecommended SolutionRationale
Inappropriate Coupling Reagent Use a low-racemization onium salt reagent (e.g., HATU, COMU) or use a carbodiimide (B86325) (DIC) in combination with an additive like Oxyma Pure or HOAt.Additives form more stable active esters that are less susceptible to oxazolone formation, the primary pathway for racemization.
Strong Base or High Base Concentration Switch to a weaker base like N-methylmorpholine (NMM) or collidine. Use the minimum stoichiometry required for the reaction.Stronger bases more readily abstract the α-proton from the activated amino acid, promoting racemization.
High Reaction Temperature Perform the coupling step at a lower temperature, such as 0°C or room temperature, instead of elevated temperatures.The rate of racemization is highly temperature-dependent; lowering the temperature slows down this unwanted side reaction.
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide. A pre-activation of 1-5 minutes is often sufficient.Long exposure of the activated amino acid to the basic coupling environment increases the opportunity for racemization to occur.
Aggregation of Peptide Chain Introduce a pseudoproline dipeptide at the threonine position or a preceding residue.Pseudoprolines act as "kink" structures that disrupt inter-chain hydrogen bonding, improving solubility and reducing difficult couplings that might require harsher conditions leading to racemization.

Quantitative Data

The choice of coupling additive significantly impacts the degree of racemization. While specific data for threonine is not always published, the following data for the structurally similar Fmoc-Ser(tBu)-OH provides a strong indication of the relative effectiveness of common additives.

Table 1: Percentage of D-Isomer Formation with Various Coupling Agents Data shown is for the coupling of Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, which serves as a representative model for hydroxy amino acids like threonine.

Coupling ReagentAdditive% D-Isomer Formed
HBTUHOBt3.8
HCTUHOBt2.5
HATUHOAt1.2
COMUOxymaPure0.9

Source: Adapted from publicly available data for illustrative purposes.

Recommendation: For couplings involving threonine where racemization is a concern, using modern coupling reagents like COMU with OxymaPure or HATU with HOAt is highly recommended over older HOBt-based systems.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling for Threonine in Solid-Phase Peptide Synthesis (SPPS)
  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a solution of 20% piperidine (B6355638) in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3-5 equivalents of the protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH) in DMF.

    • Add 3-5 equivalents of a suitable additive (e.g., Oxyma Pure).

    • Add 3-5 equivalents of the coupling reagent (e.g., DIC).

    • Allow this mixture to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid mixture to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the reaction vessel continuously.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and soluble byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next cycle.

Protocol 2: Quantification of Threonine Racemization by Chiral HPLC
  • Hydrolysis: Take a small sample of the crude or purified peptide and hydrolyze it to its constituent amino acids using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation:

    • Dry the hydrolysate completely under vacuum to remove the acid.

    • Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer or mobile phase.

  • Derivatization (if required): Depending on the column and detection method, derivatize the amino acids with a fluorescent tag (e.g., NBD-F) that allows for sensitive detection.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column designed for amino acid enantiomer separation.

    • Run a gradient or isocratic method with an appropriate mobile phase to separate the four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.

  • Quantification:

    • Identify the peaks corresponding to each isomer by comparing their retention times to those of pure standards.

    • Integrate the peak areas for the L- and D-isomers.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

Visualizations

RacemizationMechanism Activated_L_Thr Activated L-Threonine (Carboxyl group activated) Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_L_Thr->Oxazolone Coupled_D_Thr Incorporated D-Threonine (Racemized Product) Oxazolone->Coupled_D_Thr Protonation (si-face) + Peptide Chain Coupled_L_Thr Incorporated L-Threonine (Desired Product) Oxazolone->Coupled_L_Thr Protonation (re-face) + Peptide Chain

Caption: The oxazolone mechanism is the primary pathway for threonine racemization.

RacemizationPreventionWorkflow start Start: Threonine Coupling select_protection 1. Select Protection Strategy - Side Chain: tBu - Backbone: Pseudoproline? start->select_protection select_reagents 2. Select Coupling Reagents - Onium Salt (HATU, COMU) - Carbodiimide + Additive (DIC/Oxyma) select_protection->select_reagents optimize_conditions 3. Optimize Conditions - Base: Weaker (NMM) - Temp: Low (0°C) - Time: Minimal Activation select_reagents->optimize_conditions perform_coupling 4. Perform Coupling Reaction optimize_conditions->perform_coupling analyze 5. Analyze Product (Chiral HPLC) perform_coupling->analyze result Racemization Acceptable? analyze->result result->select_protection No, Re-evaluate finish End result->finish Yes

References

addressing analytical challenges in distinguishing threonine isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing the analytical challenges in distinguishing threonine isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of threonine isomers.

Guide 1: High-Performance Liquid Chromatography (HPLC)

ProblemPotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Column overloading, especially with formic acid in the mobile phase.[1] Secondary interactions with the stationary phase.Reduce the sample mass injected onto the column.[1] Ensure the sample solvent is compatible with the mobile phase.[1] Adjust the mobile phase pH or ionic strength.[1]
Shifting Retention Times Changes in mobile phase composition, column temperature instability, or column degradation.[1]Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Use a column oven to maintain a stable temperature. If the problem persists, consider replacing the column.
Low UV Absorbance / Poor Sensitivity Threonine lacks a strong chromophore.Use a derivatization agent (e.g., PITC, OPA/FMOC) to enhance UV absorbance.
Co-elution with Matrix Components Insufficient chromatographic resolution.Optimize the gradient elution profile (e.g., slower gradient). Try a different column chemistry (e.g., HILIC). Improve sample clean-up to remove interfering substances using methods like Solid Phase Extraction (SPE).
Inability to Separate Isomers Use of a non-chiral stationary phase.Employ a chiral column for chromatographic separation. Chiral stationary phases (CSPs) like CHIROBIOTIC T and T2 are effective for underivatized amino acids.

Guide 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

ProblemPotential CauseRecommended Solution
Low Ion Intensity / Poor Sensitivity Analyte loss from non-specific binding. Poor ionization efficiency. Suboptimal fragmentation.Use low-binding labware. Optimize ESI source parameters (e.g., voltage, gas flow, temperature). Add mobile phase modifiers like formic acid or ammonium (B1175870) hydroxide (B78521) to improve ionization. Optimize collision energy for fragmentation.
High Background Noise Contaminants from the sample matrix, solvents, or system.Use high-purity solvents (LC-MS grade). Implement a more rigorous sample clean-up method like SPE. Regularly clean the ion source.
Chirality Confirmation Mass spectrometry cannot directly distinguish between stereoisomers.Use a chiral column for chromatographic separation prior to MS detection.
Distinguishing Threonine from Isothreonine (Homoserine) These isomers have identical mass and can be challenging to separate.Peptides containing isothreonine tend to elute earlier than those with threonine. Utilize differences in fragmentation patterns; the relative intensity of the bn-product ion in HCD spectra can be a key differentiator.

Frequently Asked Questions (FAQs)

Q1: What are the primary threonine isomers I need to be able to distinguish?

A: The four primary stereoisomers of threonine are L-threonine, D-threonine, L-allothreonine, and D-allothreonine. Threonine has two chiral centers, leading to these four distinct isomers.

Q2: Which analytical techniques are most suitable for separating threonine isomers?

A: Several techniques can be employed, often in combination:

  • High-Performance Liquid Chromatography (HPLC): Especially with chiral stationary phases (CSPs), this is a common and effective method. Two-dimensional HPLC systems can also be used for resolving all four isomers.

  • Gas Chromatography (GC): Capillary GC with a chiral stationary phase, such as Chirasil-Val, can separate all four threonine isomers after derivatization.

  • Capillary Electrophoresis (CE): CE is known for its high efficiency and minimal sample requirement in separating chiral amino acids, often using chiral selectors like cyclodextrins as buffer additives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR can be used to distinguish between isomers by analyzing the chemical shifts and coupling constants of specific protons in the molecule.

Q3: Is derivatization necessary for threonine isomer analysis?

A: Derivatization is often required, particularly for GC analysis to make the amino acids volatile. For HPLC, derivatization can enhance detection sensitivity, especially for UV detection. Common derivatizing agents include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection and N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters for GC. However, methods for analyzing underivatized amino acids by HPLC-UV and LC-MS are also available.

Q4: How can I improve the separation of L-threonine and L-allothreonine?

A: The separation of these diastereomers can be achieved using various chromatographic techniques. The Intrada Amino Acid column, which has a normal phase mixed-mode stationary phase, has shown the ability to resolve L-threonine and allo-L-threonine, indicating steric selectivity. Chiral columns like CHIROBIOTIC R, T, and TAG have also proven useful for separating threonine and allothreonine.

Q5: What are some key performance metrics I should expect from a validated HPLC method for threonine isomer analysis?

A: Performance can vary based on the specific method and instrumentation. However, for a sensitive and selective two-step HPLC method with fluorescence derivatization, you can expect:

  • Calibration Range: For D-Thr, D-allo-Thr, and L-allo-Thr, a range of 2.5 fmol to 5 pmol per injection can be achieved. For the more abundant L-Thr, a range of 50 fmol to 50 pmol is typical.

  • Precision: Within-day and day-to-day precision of approximately 5% is achievable.

Experimental Protocols

Protocol 1: Two-Step HPLC for Threonine Isomer Determination in Mammalian Tissues

This method is based on the work by Hamase et al. and is highly sensitive and selective for the four threonine isomers.

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer and deproteinize with a suitable agent (e.g., perchloric acid). Centrifuge to remove precipitated proteins.

  • Pre-column Derivatization:

    • Take an aliquot of the supernatant.

    • Add a solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a suitable buffer (e.g., borate (B1201080) buffer).

    • Incubate at an elevated temperature (e.g., 60°C) for a short period (e.g., 5 minutes) to allow for the derivatization reaction to complete.

    • Stop the reaction by adding an acid (e.g., HCl).

  • HPLC Analysis - First Dimension (Reversed-Phase):

    • Inject the derivatized sample onto a reversed-phase column (e.g., C18).

    • Use a suitable mobile phase gradient to separate the NBD-derivatized amino acids.

  • HPLC Analysis - Second Dimension (Chiral Column):

    • Utilize a column-switching system to transfer the fraction containing the threonine isomers from the reversed-phase column to a chiral column.

    • Employ an isocratic mobile phase on the chiral column to separate the four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr).

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for NBD-F derivatives.

  • Quantification: Calibrate using external standards of the four threonine isomers.

Protocol 2: Capillary Gas Chromatography of Threonine Isomers

This protocol is adapted from the work of Fransson and Ragnarsson for the determination of optical purity.

  • Derivatization Step 1: Convert threonine to its N,O-bisisobutoxycarbonyl derivative.

  • Derivatization Step 2: In anhydrous conditions, convert the product from step 1 to the 2,2,2-trifluoroethyl ester derivative.

  • GC Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a capillary column with a chiral stationary phase (e.g., Chirasil-Val).

    • Use an appropriate temperature program to separate the isomers. L- and D-threonine typically elute much earlier than the corresponding allo forms.

  • Detection: Use a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

  • Quantification: The separation of the diastereomeric pairs (threonine vs. allothreonine) allows for the quantitative determination of allothreonine content in D- or L-threonine samples.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Two-Dimensional HPLC Analysis cluster_detection Detection & Quantification Sample Tissue/Fluid Sample Homogenize Homogenization & Deproteinization Sample->Homogenize Derivatize Fluorescence Derivatization (NBD-F) Homogenize->Derivatize RP_HPLC 1st Dimension: Reversed-Phase HPLC Derivatize->RP_HPLC Chiral_HPLC 2nd Dimension: Chiral HPLC RP_HPLC->Chiral_HPLC Column Switching Detector Fluorescence Detector Chiral_HPLC->Detector Data Data Analysis & Quantification Detector->Data

Workflow for 2D-HPLC analysis of threonine isomers.

Method_Selection_Tree start Goal: Distinguish Threonine Isomers q1 Need to separate all four isomers? start->q1 q2 Is high sensitivity required? q1->q2 No method1 2D HPLC with Chiral Column or Chiral GC q1->method1 Yes method2 HPLC with Chiral Column q2->method2 No method3 LC-MS with Derivatization q2->method3 Yes q3 Is the sample volatile or can it be derivatized? method4 GC-MS after Derivatization q3->method4 Yes method5 Capillary Electrophoresis with Chiral Selector q3->method5 No method1->q3

Decision tree for selecting an analytical method.

References

Validation & Comparative

A Comparative Analysis of DL-Threonine and L-Threonine: Biological Effects and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of DL-Threonine and its biologically active stereoisomer, L-Threonine. This document synthesizes experimental data to objectively evaluate their performance in biological systems, offering valuable insights for research, animal nutrition, and pharmaceutical development.

Introduction: The Significance of Stereoisomerism

Threonine, an essential amino acid, exists as two stereoisomers: L-Threonine and D-Threonine. Commercially available this compound is a racemic mixture of these two forms. The spatial arrangement of atoms in these isomers, a property known as stereochemistry, dictates their interaction with the highly specific enzymatic and transport systems in living organisms. As this guide will illustrate, this structural difference has profound implications for their biological activity and nutritional value.

Comparative Biological Efficacy: L-Threonine as the Active Form

L-Threonine is the naturally occurring and biologically active form of the amino acid, essential for a myriad of physiological functions.[1][2] In contrast, D-Threonine is generally considered to have minimal to no biological activity in animals and is not incorporated into proteins.[2] Consequently, the nutritional value of this compound is effectively determined by its L-Threonine content.

Growth Performance and Feed Efficiency

L-Threonine is a critical component in animal diets, particularly for poultry and swine, where it is often the third limiting amino acid.[3] Supplementation with L-Threonine has been shown to significantly improve growth performance and feed conversion ratios.

Table 1: Effect of L-Threonine Supplementation on Broiler Performance

ParameterControl (Threonine Deficient)L-Threonine SupplementedPercentage Improvement
Body Weight Gain (g) Varies by studySignificantly IncreasedUp to 7-10%
Feed Conversion Ratio (FCR) Higher (less efficient)Significantly Lower (more efficient)Up to 7% improvement

Data synthesized from multiple studies on broiler chickens.[4]

Experimental Protocol: Broiler Growth Performance Trial

A typical experimental design to assess the effect of threonine on broiler performance involves the following steps:

  • Animal Model: Day-old broiler chicks (e.g., Ross 308) are randomly allocated to different dietary treatment groups.

  • Diet Formulation: A basal diet is formulated to be deficient in threonine but adequate in all other nutrients. Treatment diets are created by supplementing the basal diet with graded levels of L-Threonine. A control group receives the basal diet.

  • Housing and Management: Birds are housed in pens with controlled environmental conditions (temperature, lighting) and have ad-libitum access to feed and water.

  • Data Collection: Body weight and feed intake are recorded weekly. Mortality is recorded daily.

  • Calculations: Body weight gain, feed intake, and feed conversion ratio (feed intake/body weight gain) are calculated for each treatment group.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Experimental workflow for a broiler growth performance trial.

Gut Health and Morphology

L-Threonine plays a crucial role in maintaining intestinal health. It is a major component of mucin, the protein that forms the protective mucus layer in the gut. Adequate L-Threonine is essential for the synthesis of this layer, which acts as a barrier against pathogens and digestive enzymes.

Table 2: Impact of L-Threonine on Intestinal Morphology in Broilers

Intestinal SegmentParameterControl (Threonine Deficient)L-Threonine Supplemented
Duodenum Villus Height (µm)LowerSignificantly Higher
Villus:Crypt RatioLowerSignificantly Higher
Jejunum Villus Height (µm)LowerSignificantly Higher
Villus:Crypt RatioLowerSignificantly Higher

Data from studies on broiler chickens.

Experimental Protocol: Intestinal Morphology Analysis

  • Sample Collection: At the end of the feeding trial, a subset of birds from each treatment group is euthanized. Sections of the small intestine (duodenum, jejunum, ileum) are collected.

  • Tissue Processing: Intestinal segments are fixed in 10% neutral buffered formalin, dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Histology: Thin sections (5 µm) are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: Stained sections are examined under a light microscope. Images are captured using a digital camera.

  • Morphometric Analysis: Villus height (from the tip to the base) and crypt depth (from the base of the villus to the submucosa) are measured using image analysis software. The villus height to crypt depth ratio is calculated.

  • Statistical Analysis: Data are statistically analyzed to compare the different treatment groups.

G

Immune Function

L-Threonine is vital for a robust immune system. It is a precursor for the synthesis of immunoglobulins (antibodies) and plays a role in the function of the thymus, a key immune organ. Studies have shown that L-Threonine supplementation can enhance immune responses in animals.

Table 3: Effect of L-Threonine on Immune Parameters in Broilers

ParameterControl (Threonine Deficient)L-Threonine Supplemented
Antibody Titers (e.g., against Newcastle Disease) LowerSignificantly Higher
Thymus Weight (as % of body weight) LowerSignificantly Higher
Bursa of Fabricius Weight (as % of body weight) LowerSignificantly Higher

Data from a study on broiler chickens.

Experimental Protocol: Assessment of Humoral Immune Response

  • Vaccination/Antigen Challenge: At a specific age (e.g., day 21), birds are vaccinated or challenged with a specific antigen (e.g., Newcastle Disease virus vaccine or sheep red blood cells).

  • Blood Sampling: Blood samples are collected from the wing vein at set time points post-vaccination (e.g., 7 and 14 days).

  • Serum Separation: Serum is separated from the blood by centrifugation.

  • Antibody Titer Measurement: Serum antibody titers against the specific antigen are determined using serological tests such as the hemagglutination inhibition (HI) test or ELISA.

  • Immune Organ Weights: At the end of the trial, the thymus and bursa of Fabricius are dissected and weighed. The relative weight is calculated as a percentage of body weight.

  • Statistical Analysis: The data are statistically analyzed to compare the immune responses between the different dietary groups.

Metabolic Fate of Threonine Isomers

The metabolic pathways of L-Threonine are well-characterized. In contrast, the metabolic fate of D-Threonine is less understood, but it is known that it is not utilized for protein synthesis.

L-Threonine Metabolism

L-Threonine can be metabolized through several pathways, with the two primary routes being:

  • Threonine Dehydrogenase Pathway: This pathway converts L-Threonine to 2-amino-3-ketobutyrate, which is then cleaved to glycine (B1666218) and acetyl-CoA.

  • Threonine Dehydratase Pathway: This pathway converts L-Threonine to α-ketobutyrate and ammonia.

L_Threonine_Metabolism

D-Threonine Metabolism

D-amino acids in the body can be metabolized by the enzyme D-amino acid oxidase (DAAO), which is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. However, the activity of DAAO on D-Threonine and the extent to which D-Threonine is metabolized versus excreted unchanged are not well-quantified in livestock. It is clear, however, that this pathway does not lead to the incorporation of D-Threonine into proteins.

Conclusion and Recommendations

The experimental evidence overwhelmingly indicates that L-Threonine is the sole biologically active isomer of threonine for protein synthesis and key physiological functions. This compound, being a racemic mixture, provides only half the amount of usable threonine compared to an equal weight of pure L-Threonine.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Nutritional Applications: In animal nutrition and human dietary supplements, L-Threonine is the preferred form to ensure optimal biological response. The use of this compound will result in reduced efficacy.

  • Research Applications: While D-Threonine has limited nutritional value, it can be a useful tool in research for studying enzyme specificity and the effects of stereochemistry on biological processes.

  • Future Research: Further investigation into the precise metabolic fate and potential subtle biological effects or toxicity of D-Threonine could provide a more complete understanding of this isomer.

This guide underscores the critical importance of stereoisomerism in biological systems and provides a data-driven basis for the selection and application of threonine in various scientific and industrial contexts.

References

A Comparative Guide to the Enantioselective Analysis of DL-Threonine via Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of threonine enantiomers is critical in various fields, from pharmaceutical development, where the chirality of a molecule can dictate its efficacy and safety, to food science and metabolomics. This guide provides an objective comparison of two distinct high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of underivatized DL-Threonine, supported by experimental data.

Introduction to Chiral Separation of Threonine

Threonine, an essential amino acid, possesses two chiral centers, leading to four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. The direct separation of these enantiomers without derivatization is a common analytical challenge. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentially interact with enantiomers, is a powerful technique for achieving this separation. This guide compares two prominent types of CSPs for this application: a macrocyclic glycopeptide-based column and a crown ether-based column.

General Experimental Workflow

The logical flow for enantioselective analysis by chiral HPLC follows a standardized procedure from sample preparation to data analysis. This workflow ensures reproducibility and accurate quantification of the enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve this compound in Mobile Phase or compatible solvent p2 Filter sample through 0.45 µm syringe filter p1->p2 h1 Inject sample into HPLC system p2->h1 h2 Isocratic Elution through Chiral Stationary Phase (CSP) h1->h2 d1 Integrate peak areas of D- and L-Threonine h3 UV or Mass Spec Detection h2->h3 h3->d1 d2 Calculate Resolution (Rs) and Separation Factor (α) d1->d2 d3 Determine Enantiomeric Excess (%ee) and Ratio d2->d3

Caption: General workflow for chiral HPLC analysis of this compound.

Comparison of Chiral Stationary Phases

This guide evaluates two methods based on different chiral recognition mechanisms:

  • Method 1: Macrocyclic Glycopeptide CSP: Utilizes an Astec® CHIROBIOTIC® T column, where the teicoplanin selector forms diastereomeric complexes with the analytes through multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation.

  • Method 2: Crown Ether CSP: Employs a CROWNPAK® CR-I(+) column, which relies on the specific inclusion of the protonated primary amine of threonine into the chiral crown ether cavity.

The performance of these two methods under specific experimental conditions is summarized below.

Data Presentation: Performance Comparison
ParameterMethod 1: Astec® CHIROBIOTIC® TMethod 2: CROWNPAK® CR-I(+)
Chiral Stationary Phase Teicoplanin (Macrocyclic Glycopeptide)Chiral Crown Ether
Column Dimensions 25 cm x 4.6 mm, 5 µm15 cm x 3.0 mm, 5 µm
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02, v/v/v)Acetonitrile:Ethanol:Water:TFA (80:15:5:0.5, v/v/v/v)
Flow Rate 1.0 mL/min0.6 mL/min
Temperature 25 °C20 °C
Detection UV at 205 nmMass Spectrometer (MS)
Retention Time (L-Thr) 4.234 min[1]1.533 min[2]
Retention Time (D-Thr) 4.619 min[1]1.023 min[2]
Elution Order L then DD then L
Separation Factor (α) 1.091.50
Resolution (Rs) 2.09[1]2.5 (Estimated)
Key Observation Provides good baseline separation.Fast analysis, but D-Threonine co-elutes with its diastereomer, D-allo-Threonine.

Note: Resolution for Method 2 is estimated based on typical peak widths for the given retention times and may vary.

Experimental Protocols

Detailed methodologies for the two compared analytical approaches are provided below.

Method 1: Macrocyclic Glycopeptide CSP (Astec® CHIROBIOTIC® T)

This method provides excellent baseline resolution for this compound.

1. Materials and Reagents:

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Water.

  • HPLC-grade Methanol.

  • Formic Acid (analytical grade).

  • This compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of Water, Methanol, and Formic Acid in a 30:70:0.02 volume ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV at 205 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 300 µg/mL in a 30:70 water:methanol solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The L-enantiomer will elute first, followed by the D-enantiomer.

  • Integrate the peak areas to determine the ratio of the two enantiomers and calculate the enantiomeric excess (%ee).

  • The expected resolution (Rs) is greater than 2.0, indicating excellent separation.

Method 2: Crown Ether CSP (CROWNPAK® CR-I(+))

This method offers a very rapid analysis but requires careful consideration of potential diastereomeric interferences.

1. Materials and Reagents:

  • CROWNPAK® CR-I(+) column (15 cm x 3.0 mm, 5 µm particle size).

  • LC-MS grade Acetonitrile.

  • LC-MS grade Ethanol.

  • Ultrapure Water.

  • Trifluoroacetic Acid (TFA).

  • This compound standard.

2. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of Acetonitrile, Ethanol, Water, and TFA in an 80:15:5:0.5 volume ratio.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 20 °C.

  • Detector: Mass Spectrometer (e.g., Triple Quadrupole) with Electrospray Ionization (ESI) in positive mode.

  • Injection Volume: 1 µL.

3. Sample Preparation:

  • Dissolve the this compound standard in the mobile phase to the desired concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The D-enantiomer will elute before the L-enantiomer.

  • It is critical to note that under these conditions, D-Threonine co-elutes with D-allo-Threonine. This method is therefore suitable for samples where D-allo-Threonine is known to be absent or when the goal is to quantify L-Threonine against the combined D-isomers.

  • Integrate peak areas for quantification.

Conclusion and Recommendations

Both the Astec® CHIROBIOTIC® T and CROWNPAK® CR-I(+) columns provide effective, direct methods for the enantioselective analysis of this compound without the need for derivatization.

  • For applications requiring unambiguous baseline separation and accurate quantification of both D- and L-Threonine , the Astec® CHIROBIOTIC® T method is superior. Its high resolution (Rs = 2.09) ensures analytical confidence, although with a longer run time.

  • For high-throughput screening where speed is paramount and the presence of the D-allo-Threonine diastereomer is not a concern, the CROWNPAK® CR-I(+) method is an excellent choice, offering analysis times under two minutes. The use of a mass spectrometer as a detector provides high sensitivity and selectivity.

The choice of method should be guided by the specific requirements of the analysis, balancing the need for speed against the requirement for complete stereoisomeric specificity.

References

A Spectroscopic Guide to the Chiral Integrity of Threonine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of D-Threonine and L-Threonine using spectroscopic techniques for validation in research and pharmaceutical applications.

In the realms of drug development, neuroscience, and nutritional science, the stereochemistry of molecules is of paramount importance. Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers. The most common enantiomers, D-Threonine and L-Threonine, while chemically identical in composition, exhibit distinct biological activities and metabolic pathways. Consequently, the ability to accurately distinguish between and validate the enantiomeric purity of D- and L-Threonine is critical for scientific rigor and the development of safe and effective therapeutics. This guide provides a comparative analysis of these enantiomers using key spectroscopic techniques, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The subtle differences in the three-dimensional arrangement of atoms in D- and L-Threonine give rise to distinct spectroscopic signatures, particularly when employing techniques sensitive to chirality. While some methods like standard Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy show identical spectra for enantiomers due to the interrogation of the same chemical bonds and atomic nuclei, chiroptical techniques such as Circular Dichroism (CD) reveal their mirror-image relationship.

NMR spectroscopy is a powerful tool for elucidating molecular structure. For enantiomers like D- and L-Threonine, the ¹H and ¹³C NMR spectra are identical under achiral conditions as the chemical environment of each nucleus is the same.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for D- and L-Threonine.

Assignment D-Threonine (δ ppm) L-Threonine (δ ppm)
¹H NMR
α-H3.583.58
β-H4.254.25
γ-CH₃1.321.32
¹³C NMR
61.861.8
67.367.3
20.220.2
C=O173.5173.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Similar to NMR, the IR spectra of D- and L-Threonine are identical, as they possess the same functional groups and vibrational modes. The spectra are characterized by absorptions corresponding to O-H, N-H, C-H, and C=O bond vibrations.

Table 2: Key Infrared (IR) Absorption Bands for D- and L-Threonine.

Vibrational Mode D-Threonine (cm⁻¹) L-Threonine (cm⁻¹)
O-H / N-H stretch (broad)~3400-2500~3400-2500
C-H stretch~2970~2970
C=O stretch (carboxyl)~1630~1630
N-H bend~1590~1590
C-O stretch~1110~1110

Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. As with IR, the Raman spectra of the individual enantiomers are identical. However, differences can be observed in the crystalline state of racemic versus enantiopure samples due to variations in crystal packing and intermolecular interactions.

Table 3: Prominent Raman Shifts for D- and L-Threonine.

Assignment D-Threonine (cm⁻¹) L-Threonine (cm⁻¹)
CH₃ rock~1108~1108
C-H bend~1339~1339
COO⁻ stretch~1408~1408
C-H stretch~2942~2942
NH₃⁺ torsion~444~444
CO₂ rocking/bending~564, 703~564, 703

Note: Raman shifts are for solid-state samples and can vary with experimental conditions.

Circular Dichroism is the differential absorption of left- and right-handed circularly polarized light and is the gold standard for distinguishing between enantiomers. The CD spectra of D- and L-Threonine are mirror images of each other, providing a definitive method for their identification and the determination of enantiomeric excess.[1]

Table 4: Circular Dichroism (CD) Spectral Characteristics for D- and L-Threonine.

Enantiomer Wavelength (nm) Molar Ellipticity ([θ])
L-Threonine~210Positive Cotton Effect
D-Threonine~210Negative Cotton Effect

Note: The sign of the Cotton effect is the key distinguishing feature. The magnitude is proportional to the concentration of the enantiomer.

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon meticulous experimental execution. The following are detailed protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the threonine sample.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) and Raman Spectroscopy
  • Sample Preparation:

    • For solid-state analysis, the sample can be analyzed directly as a powder.

    • For Attenuated Total Reflectance (ATR)-IR, a small amount of the powder is placed directly on the ATR crystal.

    • For Raman spectroscopy, the powdered sample is placed on a suitable substrate (e.g., a glass slide or in a capillary tube).

  • Instrument Parameters (FT-IR):

    • Spectrometer: Fourier Transform Infrared Spectrometer.

    • Accessory: ATR or KBr pellet press.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64.

  • Instrument Parameters (Raman):

    • Spectrometer: Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

    • Spectral Range: 3500-200 cm⁻¹.

    • Laser Power: Optimized to avoid sample degradation.

    • Acquisition Time: 10-60 seconds.

    • Number of Accumulations: 5-10.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the threonine sample in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) or deionized water. The solvent must be transparent in the far-UV region.

    • Prepare a series of dilutions to determine the optimal concentration that gives a signal within the linear range of the detector (typically an absorbance < 1.0). A starting concentration of 0.1-1.0 mg/mL is recommended.

  • Instrument Parameters:

    • Spectropolarimeter: Jasco J-series or similar.

    • Wavelength Range: 260-190 nm.

    • Cuvette Pathlength: 0.1 cm or 1 cm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.1-0.5 nm.

    • Number of Accumulations: 3-5.

    • Temperature: 298 K.

  • Data Processing:

    • Subtract the spectrum of the solvent blank from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the concentration, pathlength, and molecular weight of the amino acid.

Visualizing the Validation Workflow

The process of validating the enantiomeric identity of a threonine sample can be streamlined into a logical workflow. The following diagram illustrates the decision-making process based on the spectroscopic outcomes.

G Spectroscopic Validation Workflow for D/L-Threonine cluster_0 Initial Characterization cluster_1 Chiral Identification cluster_2 Validation Outcome Sample Threonine Sample (Unknown Enantiomer) NMR_IR_Raman Acquire NMR, IR, and Raman Spectra Sample->NMR_IR_Raman Structural Confirmation CD_Spec Acquire Circular Dichroism (CD) Spectrum NMR_IR_Raman->CD_Spec Proceed to Chiral Analysis Compare Compare CD Spectrum to Standards CD_Spec->Compare L_Thr Validated as L-Threonine Compare->L_Thr Positive Cotton Effect D_Thr Validated as D-Threonine Compare->D_Thr Negative Cotton Effect Mixture Identified as Racemic or Enantiomerically Enriched Mixture Compare->Mixture Reduced or Complex Signal

Caption: Spectroscopic validation workflow for D/L-Threonine.

References

A Comparative Guide to Validating the Purity of Synthesized DL-Threonine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric purity of amino acids is a critical quality attribute in pharmaceutical and research applications. For synthesized DL-Threonine, a racemic mixture of D- and L-threonine, ensuring the absence of diastereomeric impurities such as allo-threonine is paramount for its intended function and safety. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive, and quantitative method for validating the purity of synthesized this compound. This guide provides a detailed comparison of synthesized this compound with commercially available standards, supported by experimental protocols and data to aid researchers in their analytical endeavors.

Experimental Protocol: Quantitative NMR (qNMR) for this compound Purity Assessment

This protocol outlines the steps for determining the purity of a synthesized this compound sample using ¹H NMR spectroscopy with an internal standard.

1. Materials and Reagents:

  • Synthesized this compound sample

  • This compound reference standard (e.g., USP or Ph. Eur. grade)[1]

  • Internal Standard (IS): Maleic acid or another suitable standard with peaks that do not overlap with the analyte signals.

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and the internal standard into a clean, dry vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of D₂O.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Prepare a similar solution using the this compound reference standard for comparison.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm.

    • Number of Scans: 16-64 (to ensure a good signal-to-noise ratio).

    • Relaxation Delay (d1): 5 x T₁ of the least rapidly relaxing proton of interest (typically 15-30 seconds for quantitative accuracy).

    • Pulse Angle: 90°.

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Integrate the characteristic peaks for this compound (e.g., the doublet for the Cβ-H) and the internal standard.

  • Calculate the purity of the synthesized this compound using the following formula:

    Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (M_sample / M_IS) * (W_IS / W_sample) * P_IS

    Where:

    • I_sample and I_IS are the integral values of the sample and internal standard peaks, respectively.

    • N_sample and N_IS are the number of protons corresponding to the integrated signals of the sample and internal standard, respectively.

    • M_sample and M_IS are the molar masses of the sample and internal standard, respectively.

    • W_sample and W_IS are the weights of the sample and internal standard, respectively.

    • P_IS is the purity of the internal standard.

Data Presentation: NMR Chemical Shifts and Purity Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities, as well as a comparison of purity levels.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Threonine Stereoisomers and Glycine in D₂O

CompoundAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
This compound Cα-H~3.58 (d)~61.9
Cβ-H~4.25 (q)~68.9
Cγ-H₃~1.31 (d)~21.7
COOH-~175.0
allo-DL-Threonine Cα-H~3.85 (d)~60.5
Cβ-H~4.36 (q)~67.8
Cγ-H₃~1.22 (d)~20.9
COOH-~174.5
L-allo-Threonine Cα-H~3.83 (d)[2]~60.5
Cβ-H~4.36 (m)[2]~67.8
Cγ-H₃~1.20 (d)[2]~20.9
COOH-~174.5
D-allo-Threonine Cα-H~3.83 (d)~60.5
Cβ-H~4.36 (m)~67.8
Cγ-H₃~1.20 (d)~20.9
COOH-~174.5
Glycine Cα-H₂~3.55 (s)~44.5
COOH-~172.0

Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature.[3]

Table 2: Comparison of Purity for Synthesized this compound vs. Commercial Alternatives

SampleSynthesis/Source MethodReported/Typical Purity (%)Analytical MethodPotential Impurities
Synthesized this compound (Example) Chemical Synthesis (e.g., from crotonic acid)95 - 99%qNMRallo-Threonine, Glycine, residual solvents
Commercial Standard 1 Chemical Synthesis> 98.0%NMRallo-Threonine
Commercial Standard 2 Chemical Synthesis97.0%NMRNot specified
Commercial L-Threonine Fermentation≥ 98.5%Titration, HPLCOther amino acids, fermentation byproducts

Mandatory Visualization

The following diagrams illustrate the workflow for validating the purity of synthesized this compound and the relationship between its stereoisomers.

G cluster_0 Purity Validation Workflow prep Sample Preparation (this compound + Internal Standard in D2O) nmr NMR Data Acquisition (1D 1H Spectrum) prep->nmr process Data Processing (Phasing, Baseline Correction, Integration) nmr->process calc Purity Calculation process->calc report Final Purity Report calc->report

Purity Validation Workflow Diagram

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers_dl Enantiomers cluster_enantiomers_allo Enantiomers threonine Threonine (2-amino-3-hydroxybutanoic acid) dl_threonine This compound (erythro) threonine->dl_threonine allo_threonine allo-Threonine (threo) threonine->allo_threonine d_threonine D-Threonine dl_threonine->d_threonine l_threonine L-Threonine dl_threonine->l_threonine d_allo_threonine D-allo-Threonine allo_threonine->d_allo_threonine l_allo_threonine L-allo-Threonine allo_threonine->l_allo_threonine

Stereoisomers of Threonine

Objective Comparison and Conclusion

The purity of synthesized this compound can be reliably determined using quantitative ¹H NMR spectroscopy. As the data in Table 2 indicates, commercial standards for this compound typically have a purity of 97-98% or higher, as determined by NMR. Synthesized this compound, particularly from chemical routes, has the potential to contain diastereomeric impurities like allo-threonine, which can be readily identified and quantified by NMR due to distinct chemical shifts of their respective protons (Table 1).

Fermentation is a common industrial method for producing L-Threonine, often achieving high purity levels of over 98.5%. However, for the production of the racemic DL-mixture, chemical synthesis is more common. The choice of synthesis route can significantly impact the impurity profile. For instance, methods involving epimerization may lead to higher levels of allo-threonine if not carefully controlled.

References

assessing the impact of D-Threonine on cellular processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular biology and drug development, the chirality of amino acids plays a pivotal role in their function and impact on cellular processes. While L-amino acids are the canonical building blocks of proteins and key players in metabolic pathways, their D-enantiomers are increasingly recognized for their unique biological activities. This guide provides a comprehensive comparison of the effects of D-Threonine on cellular processes versus its more common counterpart, L-Threonine, supported by available experimental data.

At a Glance: D-Threonine vs. L-Threonine

FeatureD-ThreonineL-Threonine
Primary Role Primarily a substrate for D-amino acid oxidase (DAAO), leading to the production of α-keto acid, ammonia, and hydrogen peroxide.[1][2] Not incorporated into proteins.[3]Essential amino acid for protein synthesis, precursor for other amino acids (e.g., glycine), and a signaling molecule.[4][5]
Cellular Uptake Likely utilizes general or low-affinity amino acid transporters. Uptake efficiency is generally lower than L-Threonine.Actively transported into cells by specific amino acid transporters (e.g., ASCT1, B⁰AT, y⁺LAT1).
Metabolism Oxidized by D-amino acid oxidase (DAAO) in peroxisomes.Metabolized through several pathways, including the threonine dehydrogenase pathway, producing glycine (B1666218) and acetyl-CoA.
Effect on Cell Proliferation Limited direct evidence. High concentrations, leading to significant H₂O₂ production, could be cytotoxic or induce apoptosis.Essential for cell proliferation and self-renewal, particularly in stem cells.
Signaling Pathways Indirectly influences signaling through the generation of reactive oxygen species (H₂O₂), which can modulate pathways like PI3K/Akt and MAPK.Directly activates signaling pathways crucial for growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Toxicity Cytotoxicity is linked to the production of hydrogen peroxide by DAAO, which can induce oxidative stress and apoptosis.Generally non-toxic at physiological concentrations; essential for cellular function.

In-Depth Analysis: Impact on Cellular Processes

Cellular Uptake and Metabolism

L-Threonine is readily taken up by cells through various amino acid transporters. Once inside the cell, it is either incorporated into proteins or catabolized through pathways like the threonine dehydrogenase pathway to produce essential molecules such as glycine and acetyl-CoA, which feed into other metabolic processes like the TCA cycle.

D-Threonine , in contrast, is not a substrate for protein synthesis. Its cellular uptake is less characterized but is presumed to be less efficient than that of L-Threonine. The primary metabolic fate of D-Threonine in mammals is oxidation by D-amino acid oxidase (DAAO), a flavoenzyme primarily located in the peroxisomes of the liver and kidney. This reaction yields an α-keto acid, ammonia, and, significantly, hydrogen peroxide (H₂O₂).

Cell Proliferation and Viability

L-Threonine is crucial for cell proliferation. Studies have shown that L-Threonine is essential for the G1/S phase transition in the cell cycle and for the self-renewal of embryonic stem cells. Depletion of L-Threonine can lead to decreased cell growth and differentiation.

The direct impact of D-Threonine on cell proliferation is not well-documented in comparative studies. However, its metabolism via DAAO to produce H₂O₂ suggests a potential for cytotoxicity at higher concentrations. Hydrogen peroxide is a reactive oxygen species (ROS) that can induce oxidative stress, leading to cellular damage and apoptosis. One study demonstrated that L-Threonine can decrease apoptosis in heat-stressed intestinal epithelial cells, a protective effect not observed with a non-metabolizable amino acid analog, suggesting that the metabolic products of L-Threonine are important for this protection. Conversely, the cytotoxic effects of some D-amino acids have been linked to the H₂O₂ produced by DAAO.

Signaling Pathways

L-Threonine acts as a signaling molecule, directly activating key pathways that regulate cell growth, proliferation, and metabolism. A primary example is the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth. Studies have shown that L-Threonine can induce the phosphorylation and activation of key components of this pathway, including Akt, mTOR, and its downstream effectors p70S6K and 4E-BP1.

Direct evidence for D-Threonine's influence on specific signaling pathways is scarce. However, its metabolic byproduct, H₂O₂, is a known modulator of various signaling cascades. ROS can influence the activity of protein kinases and phosphatases, thereby affecting pathways such as PI3K/Akt and MAPK. The effect of H₂O₂ can be context-dependent, either promoting or inhibiting cell signaling depending on its concentration and the cellular environment. Therefore, any signaling effects of D-Threonine are likely to be indirect and mediated by the induction of oxidative stress.

Experimental Protocols

Amino Acid Uptake Assay (Radiolabeled Method)

This protocol describes a method to quantify the uptake of amino acids into cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • 12-well tissue culture plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled D-Threonine or L-Threonine (e.g., ³H-Threonine)

  • 1% Sodium Dodecyl Sulfate (SDS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate and grow to the desired confluency.

  • Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

  • Pre-incubation: Wash the cells once with pre-warmed KRH buffer.

  • Uptake: Add KRH buffer containing the radiolabeled Threonine isomer to each well and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

  • Termination: To stop the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Add 1% SDS to each well to lyse the cells.

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial containing scintillation cocktail.

  • Measurement: Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Normalization: Normalize the CPM to the protein concentration or cell number in parallel wells to determine the uptake rate.

G Workflow for Amino Acid Uptake Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis seed_cells Seed cells in 12-well plate grow_cells Grow cells to confluency seed_cells->grow_cells wash_pbs Wash with PBS grow_cells->wash_pbs pre_incubate Pre-incubate with KRH buffer wash_pbs->pre_incubate add_radiolabel Add radiolabeled Threonine pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate with ice-cold KRH incubate->terminate lyse_cells Lyse cells with SDS terminate->lyse_cells scintillation Scintillation Counting lyse_cells->scintillation normalize Normalize to cell number/protein scintillation->normalize

Experimental workflow for the amino acid uptake assay.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Cultured cells

  • 96-well tissue culture plates

  • Complete culture medium with and without D- or L-Threonine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density.

  • Treatment: Treat cells with different concentrations of D-Threonine, L-Threonine, or a control medium.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of PI3K/Akt/mTOR Signaling

This protocol details the detection of key phosphorylated proteins in the PI3K/Akt/mTOR pathway to assess its activation state.

Materials:

  • Cultured cells treated with D- or L-Threonine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-mTOR, anti-phospho-p70S6K)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target phosphorylated proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative levels of protein phosphorylation.

G PI3K/Akt/mTOR Signaling Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Responses L-Threonine L-Threonine PI3K PI3K L-Threonine->PI3K Activates Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

L-Threonine activates the PI3K/Akt/mTOR signaling pathway.

G Metabolism of D-Threonine and Potential Effects cluster_input Input cluster_metabolism Metabolism cluster_effects Potential Cellular Effects D_Threonine D-Threonine DAAO D-amino acid oxidase (DAAO) D_Threonine->DAAO H2O2 Hydrogen Peroxide (H₂O₂) DAAO->H2O2 Alpha_Keto_Acid α-keto acid DAAO->Alpha_Keto_Acid Ammonia Ammonia DAAO->Ammonia Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Signaling_Modulation Signaling Pathway Modulation Oxidative_Stress->Signaling_Modulation Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Metabolism of D-Threonine and its potential cellular effects.

Conclusion

The cellular impacts of D-Threonine and L-Threonine are fundamentally different, stemming from their distinct metabolic fates and biological roles. L-Threonine is an essential component for protein synthesis and a direct activator of pro-growth signaling pathways. In contrast, the primary known role of D-Threonine in mammalian cells is its degradation by DAAO, a process that generates hydrogen peroxide. This key difference suggests that while L-Threonine is vital for cellular growth and function, D-Threonine's effects are more likely to be indirect, mediated by the induction of oxidative stress, which can have wide-ranging and context-dependent consequences on cellular processes. Further research is warranted to directly compare the effects of these two stereoisomers on a wider range of cell types and signaling pathways to fully elucidate their respective roles in cellular physiology and pathology.

References

A Comparative Guide to the Biological Activity of Glycyl-D-threonine and Glycyl-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Glycyl-D-threonine and its stereoisomer, Glycyl-L-threonine. The configuration of the chiral center in the threonine residue profoundly influences the metabolic stability, cellular uptake, and receptor interactions of these dipeptides. While direct comparative experimental data for these specific dipeptides is limited, this guide synthesizes established principles of peptide stereochemistry to provide a predictive overview of their differential biological effects.

Introduction to Stereoisomers in Peptide Biology

In biological systems, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, cellular machinery, including enzymes and receptors, has evolved to preferentially recognize and process peptides containing L-amino acids. The substitution of an L-amino acid with its D-enantiomer can dramatically alter a peptide's three-dimensional structure, leading to significant changes in its biological properties. Glycyl-L-threonine is comprised of glycine (B1666218) and the naturally occurring L-threonine, whereas Glycyl-D-threonine contains the non-natural D-threonine. This fundamental difference forms the basis for their distinct biological activities.

Data Presentation: A Comparative Overview

The following tables summarize the predicted differences in the physicochemical and biological properties of Glycyl-D-threonine and Glycyl-L-threonine. The quantitative data presented is hypothetical and serves to illustrate the expected outcomes based on the principles of stereochemistry.

Table 1: Predicted Physicochemical and Metabolic Properties

PropertyGlycyl-D-threonineGlycyl-L-threonineRationale
Molecular Weight 176.17 g/mol 176.17 g/mol Same atomic composition.
Stereochemistry Contains D-threonineContains L-threonineEnantiomeric threonine residue.
Metabolic Stability (t½ in plasma) > 24 hours (predicted)< 1 hour (predicted)D-amino acids confer resistance to proteolysis[1][2][3][4][5].
Primary Degradation Enzymes D-amino acid oxidases (slow)Peptidases, Proteases (fast)L-peptides are natural substrates for proteases.

Table 2: Predicted Cellular and Receptor Interactions

ParameterGlycyl-D-threonineGlycyl-L-threonineRationale
Cellular Uptake Efficiency LowHighL-isomers are preferentially recognized by amino acid and peptide transporters.
Primary Uptake Mechanism Passive diffusion (predicted)Active transport (predicted)Active transporters are stereoselective for L-isomers.
Receptor Binding Affinity (for L-threonine specific receptors) Low to negligible (predicted)High (predicted)Receptors are highly specific for L-amino acid-containing ligands.
Potential Biological Effect Low intrinsic activity, potential antagonistMimics or modulates L-threonine signalingL-isomer can interact with natural biological pathways.

Mandatory Visualization

The following diagrams illustrate the predicted differential metabolic fate and a general workflow for comparing the biological activities of Glycyl-D-threonine and Glycyl-L-threonine.

cluster_0 Glycyl-L-threonine cluster_1 Glycyl-D-threonine Glt Glycyl-L-threonine Transport_L Active Transport (Peptide Transporters) Glt->Transport_L Intra_L Intracellular Pool Transport_L->Intra_L Metabolism_L Rapid Degradation (Peptidases) Intra_L->Metabolism_L Bioactivity_L Receptor Binding & Biological Activity Intra_L->Bioactivity_L Gdt Glycyl-D-threonine Transport_D Passive Diffusion (Slow) Gdt->Transport_D Intra_D Intracellular Pool Transport_D->Intra_D Metabolism_D Slow Degradation (D-amino acid oxidase) Intra_D->Metabolism_D Bioactivity_D Low Receptor Binding Intra_D->Bioactivity_D

Caption: Predicted differential metabolic pathways and cellular uptake.

start Start: Synthesize & Purify Glycyl-D-threonine & Glycyl-L-threonine stability Metabolic Stability Assay (Plasma/Microsomes) start->stability uptake Cellular Uptake Assay (e.g., Caco-2 cells) start->uptake binding Receptor Binding Assay (Competitive Binding) start->binding data Data Analysis & Comparison stability->data uptake->data activity Functional Assay (e.g., Signaling Pathway Activation) binding->activity activity->data end Conclusion data->end

Caption: General experimental workflow for comparison.

Experimental Protocols

Detailed methodologies for key comparative experiments are outlined below. These protocols are based on standard techniques for peptide analysis.

Metabolic Stability Assay in Human Plasma

Objective: To compare the proteolytic stability of Glycyl-D-threonine and Glycyl-L-threonine in a biologically relevant matrix.

Materials:

  • Glycyl-D-threonine and Glycyl-L-threonine

  • Human plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions (1 mg/mL) of each dipeptide in PBS.

  • Pre-warm human plasma to 37°C.

  • Initiate the assay by adding a small volume of the dipeptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.

  • Incubate the mixture at 37°C with gentle agitation.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-dipeptide mixture.

  • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN with 0.1% TFA.

  • Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact dipeptide remaining.

  • Calculate the half-life (t½) for each dipeptide by plotting the percentage of remaining dipeptide against time.

Cellular Uptake Assay

Objective: To quantify and compare the intracellular accumulation of Glycyl-D-threonine and Glycyl-L-threonine in a suitable cell line.

Materials:

  • Fluorescently labeled Glycyl-D-threonine and Glycyl-L-threonine (e.g., with FITC)

  • Caco-2 cells (or other relevant cell line expressing peptide transporters)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Cell lysis buffer

  • Fluorometer or flow cytometer

Procedure:

  • Seed Caco-2 cells in 24-well plates and grow to confluence.

  • Wash the cells twice with pre-warmed PBS.

  • Add fresh, serum-free DMEM containing a known concentration (e.g., 50 µM) of the fluorescently labeled dipeptides to the wells.

  • Incubate at 37°C for a defined period (e.g., 60 minutes).

  • Remove the incubation medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular dipeptides.

  • Detach the cells using Trypsin-EDTA and wash with PBS.

  • For fluorometer-based quantification, lyse the cells with cell lysis buffer and measure the fluorescence of the lysate. Normalize the fluorescence intensity to the total protein concentration of the lysate.

  • For flow cytometry analysis, resuspend the cells in PBS and analyze the intracellular fluorescence.

Competitive Receptor Binding Assay

Objective: To assess the relative binding affinity of Glycyl-D-threonine and Glycyl-L-threonine to a specific receptor or transporter.

Materials:

  • A cell line or membrane preparation known to express a target receptor for L-threonine or related peptides.

  • A radiolabeled or fluorescently labeled ligand known to bind to the target receptor.

  • Glycyl-D-threonine and Glycyl-L-threonine (as unlabeled competitors).

  • Binding buffer.

  • Filtration apparatus.

Procedure:

  • In a multi-well plate, combine the cell membranes, the labeled ligand at a fixed concentration (typically at its dissociation constant, Kd), and varying concentrations of the unlabeled competitor dipeptides (Glycyl-D-threonine or Glycyl-L-threonine).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from the free labeled ligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantify the amount of radioactivity or fluorescence retained on the filters.

  • Plot the percentage of specific binding of the labeled ligand as a function of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) for each dipeptide. A lower IC50 value indicates a higher binding affinity.

Conclusion

The stereochemical difference between Glycyl-D-threonine and Glycyl-L-threonine is predicted to lead to substantial variations in their biological effects. Glycyl-L-threonine, as the natural isomer, is expected to be readily metabolized and transported into cells, where it may interact with specific receptors and influence signaling pathways. In contrast, Glycyl-D-threonine is likely to exhibit enhanced metabolic stability but poorer cellular uptake and receptor binding affinity. These differences are crucial considerations for researchers in drug development, as the choice of stereoisomer can profoundly impact the pharmacokinetic and pharmacodynamic properties of a peptide-based therapeutic. Further experimental studies are warranted to confirm these predicted differences and to fully elucidate the specific biological activities of these dipeptides.

References

Chiral Self-Assembly on Surfaces: A Comparative Guide to D- and L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of molecular self-assembly is paramount for advancements in areas such as chiral recognition, catalysis, and the development of novel biomaterials. Threonine, an essential amino acid with two chiral centers, presents a compelling case study in stereoselective surface interactions. This guide provides a comparative analysis of the self-assembly behavior of D- and L-Threonine on a crystalline surface, supported by experimental observations.

The chirality of molecules can dictate their interaction with other molecules and surfaces, leading to distinct macroscopic structures. In the case of threonine enantiomers, their self-assembly on a copper surface reveals a tendency for homochiral recognition, where molecules preferentially assemble with others of the same chirality. Both D- and L-Threonine form identifiable, ordered structures, yet their spatial orientation is chiral-dependent.

Performance Comparison: D-Threonine vs. L-Threonine Self-Assembly

Experimental data obtained through Scanning Tunneling Microscopy (STM) reveals that both D- and L-Threonine self-assemble into two primary structural motifs on a Cu(111) surface: triangular clusters and linear chains. While the fundamental building blocks of the assemblies are consistent for both enantiomers, their orientation with respect to the underlying copper lattice differs, indicating chiral influence on the supramolecular arrangement.

FeatureD-Threonine on Cu(111)L-Threonine on Cu(111)
Primary Structures Triangular Clusters & Linear ChainsTriangular Clusters & Linear Chains
Chiral Recognition Tends to self-assemble with other D-Threonine molecules.Tends to self-assemble with other L-Threonine molecules.
Structural Orientation Forms distinct orientations for both triangular and chain structures.Forms distinct orientations that are different from D-Threonine for both triangular and chain structures.
Mixed Enantiomers In a racemic mixture (DL-Threonine), both D- and L-structures are present with their distinct orientations.In a racemic mixture (this compound), both D- and L-structures are present with their distinct orientations.

Experimental Protocols

The investigation of D- and L-Threonine self-assembly on a Cu(111) surface was conducted using Scanning Tunneling Microscopy (STM) under ultra-high vacuum (UHV) conditions. The following is a detailed methodology based on the available experimental data.

1. Substrate Preparation:

  • A single-crystal Cu(111) surface is used as the substrate.

  • The surface is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with Argon ions to remove surface contaminants.

  • Following sputtering, the crystal is annealed at 450 K to facilitate the formation of a smooth, atomically flat surface.

2. Molecular Deposition:

  • Pure D-Threonine or L-Threonine is introduced into the UHV chamber.

  • The amino acid is deposited onto the cleaned Cu(111) surface using a molecular doser, which allows for a controlled and gentle deposition.

3. Self-Assembly and Imaging:

  • After deposition, the sample is transferred, while remaining in UHV, to the STM stage.

  • The STM imaging is performed at a cryogenic temperature of 55 K to minimize thermal drift and ensure stable imaging of the molecular assemblies.

  • Images are acquired by scanning a sharp metallic tip over the surface and measuring the quantum tunneling current.

Visualizing the Experimental Workflow

The process for preparing and analyzing the self-assembly of threonine enantiomers on a copper surface can be visualized as a sequential workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Molecular Deposition cluster_analysis Analysis Sputter Sputter Cu(111) with Ar+ Anneal Anneal at 450 K Sputter->Anneal Dose Deposit Threonine (D or L) Anneal->Dose Transfer to Deposition Stage STM_Image STM Imaging at 55 K Dose->STM_Image Transfer to STM Stage Data_Analysis Analyze Structures & Orientations STM_Image->Data_Analysis

A flowchart of the experimental process for studying threonine self-assembly.

A Researcher's Guide to the Validation of Enzymatic Assays for Threonine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific threonine isomers is crucial for understanding their distinct biological roles and for the development of targeted therapeutics. This guide provides a comparative overview of enzymatic assays for the four stereoisomers of threonine: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. It includes a summary of their performance, detailed experimental protocols, and insights into their involvement in cellular signaling.

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers. While L-threonine is the common proteinogenic isomer, the other isomers are found in nature and are of growing interest in various research fields. The specific and sensitive quantification of each isomer requires robust analytical methods. Enzymatic assays, owing to the high specificity of enzymes, offer a powerful alternative to traditional chromatographic techniques.

Comparative Performance of Enzymatic Assays

The choice of an enzymatic assay depends on the specific threonine isomer of interest and the required analytical performance. The following tables summarize the key performance characteristics of commonly employed enzymatic assays for L-threonine, D-threonine, and L-allo-threonine. Data for a specific D-allo-threonine enzymatic assay is less common in the literature, and it is often quantified using chromatographic methods.

Assay Type Enzyme(s) Principle Detection Method Sensitivity Specificity Key Advantages Limitations
L-Threonine L-Threonine Aldolase (B8822740) (LTA) & Alcohol Dehydrogenase (ADH)LTA catalyzes the cleavage of L-threonine to glycine (B1666218) and acetaldehyde (B116499). ADH then reduces acetaldehyde to ethanol, coupled with the oxidation of NADH to NAD+.Spectrophotometry (decrease in absorbance at 340 nm) or Fluorometry.[1]Micromolar range.[2]High for L-threonine. Some LTAs may have low activity towards L-allo-threonine.[3]High throughput adaptable, relatively simple and rapid.[1]Potential interference from other aldehydes or NADH-consuming enzymes in the sample.
D-Threonine D-Amino Acid Oxidase (DAAO)DAAO catalyzes the oxidative deamination of D-threonine to its corresponding α-keto acid, producing hydrogen peroxide and ammonia.Spectrophotometry, Fluorometry, or Chemiluminescence (detecting H₂O₂, ammonia, or α-keto acid).[4]Micromolar to nanomolar range, depending on the detection method.High for D-amino acids. Does not react with L-amino acids.Versatile with multiple detection readouts possible.Broad substrate specificity for various D-amino acids may require sample cleanup.
L-allo-Threonine L-allo-Threonine AldolaseSpecific cleavage of L-allo-threonine to glycine and acetaldehyde.Coupled to ADH for spectrophotometric or fluorometric detection, similar to the L-threonine assay.Expected to be in the micromolar range.Highly specific for L-allo-threonine, with no or very low activity towards L-threonine.High specificity for the target isomer.Availability of the purified enzyme may be limited.

Table 1: Comparison of Enzymatic Assays for Threonine Isomers. This table provides a summary of the performance characteristics of different enzymatic assays used for the quantification of L-threonine, D-threonine, and L-allo-threonine.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of these enzymatic assays. Below are representative protocols for the quantification of L-threonine and D-threonine.

Coupled Enzymatic Assay for L-Threonine Quantification

This protocol is based on the coupled reaction of L-threonine aldolase (LTA) and alcohol dehydrogenase (ADH).

Materials:

  • L-Threonine Aldolase (LTA) from a suitable source (e.g., Escherichia coli)

  • Alcohol Dehydrogenase (ADH) from yeast

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • L-threonine standard solutions (0-1 mM)

  • Sample containing L-threonine

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: For each reaction, prepare a master mix containing:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 0.2 mM NADH

    • Sufficient activity of ADH (e.g., 10 units/mL)

    • Sufficient activity of LTA (e.g., 5 units/mL)

  • Prepare Standards and Samples:

    • Add 20 µL of L-threonine standard solutions or sample to individual wells of the 96-well microplate.

    • Add 180 µL of the Reagent Master Mix to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measurement: Measure the decrease in absorbance at 340 nm using a microplate reader. The decrease in absorbance is proportional to the amount of L-threonine in the sample.

  • Data Analysis: Generate a standard curve by plotting the change in absorbance versus the concentration of the L-threonine standards. Use the standard curve to determine the concentration of L-threonine in the samples.

D-Amino Acid Oxidase-Based Assay for D-Threonine Quantification

This protocol utilizes D-amino acid oxidase (DAAO) and the detection of the resulting hydrogen peroxide using a colorimetric method with horseradish peroxidase (HRP) and a suitable chromogen.

Materials:

  • D-Amino Acid Oxidase (DAAO) from a suitable source (e.g., porcine kidney)

  • Horseradish Peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex™ Red, o-dianisidine)

  • Disodium pyrophosphate buffer (75 mM, pH 8.5)

  • D-threonine standard solutions (0-100 µM)

  • Sample containing D-threonine

  • 96-well microplate

  • Microplate reader for absorbance or fluorescence measurement

Procedure:

  • Prepare Reaction Mixture: For each reaction, prepare a mixture containing:

    • 75 mM Disodium pyrophosphate buffer (pH 8.5)

    • Chromogenic substrate at the recommended concentration

    • HRP (e.g., 1 unit/mL)

  • Prepare Standards and Samples:

    • Add 50 µL of D-threonine standard solutions or sample to individual wells of the 96-well microplate.

    • Add 50 µL of the Reaction Mixture to each well.

  • Initiate Reaction: Add 10 µL of DAAO solution (e.g., 0.1 units/mL) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength for the chosen chromogen.

  • Data Analysis: Construct a standard curve and determine the D-threonine concentration in the samples.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for visualizing complex processes. The following sections provide Graphviz DOT scripts for generating diagrams of the experimental workflows and a key signaling pathway involving threonine.

Experimental Workflow for L-Threonine Enzymatic Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_reagents Prepare Reagent Master Mix (Buffer, NADH, ADH, LTA) mix Mix Standards/Samples with Master Mix prep_reagents->mix prep_standards Prepare L-Threonine Standards prep_standards->mix prep_samples Prepare Samples prep_samples->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance at 340 nm incubate->measure analyze Generate Standard Curve & Quantify L-Threonine measure->analyze

Caption: Workflow for the coupled enzymatic assay of L-threonine.

L-Threonine and the mTOR Signaling Pathway

L-threonine is known to play a role in the regulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. While the precise mechanisms of how L-threonine directly signals to the mTOR complex are still under investigation, it is understood to contribute to the amino acid pool that activates mTORC1. The differential effects of other threonine isomers on this pathway are not well-documented.

mtor_pathway cluster_input Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors cluster_output Cellular Responses l_threonine L-Threonine mtorc1 mTORC1 l_threonine->mtorc1 Activates growth_factors Growth Factors growth_factors->mtorc1 Activates s6k1 p70S6K1 mtorc1->s6k1 Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes four_ebp1->protein_synthesis Promotes (by releasing eIF4E) cell_growth Cell Growth protein_synthesis->cell_growth proliferation Proliferation cell_growth->proliferation

Caption: L-Threonine's role in activating the mTORC1 signaling pathway.

References

Differential Effects of Threonine Stereoisomers in Neurological Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Threonine, an essential amino acid, possesses two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.[1][2] While L-threonine is the naturally occurring and most studied isomer, emerging research suggests that its counterparts may also exert distinct effects on the nervous system. This guide provides a comparative overview of the current understanding of these stereoisomers in neurological contexts, supported by available experimental data and methodologies.

I. Comparative Overview of Neurological Effects

The neurological effects of threonine stereoisomers are varied, with L-threonine being the most extensively researched, primarily for its role as a precursor to the neurotransmitter glycine (B1666218) and its potential therapeutic applications in spasticity disorders.[3][4][5] Research on D-threonine is limited but points towards potential neuromodulatory activity, while data on the allo-forms remain scarce.

Key Findings from Neurological Studies
StereoisomerNeurological EffectKey Findings
L-Threonine Glycine Precursor, Neuromodulation Increases glycine levels in the central nervous system, potentially alleviating spasticity. Modulates sleep patterns in Drosophila. High doses may impact neurodevelopment by reducing mTOR activity.
D-Threonine Neuromodulation Potentiates currents in rat hippocampal slices, independent of the NMDA receptor.
L-allo-threonine Largely Unexplored Limited data available on specific neurological effects. It is a rare, non-proteinogenic amino acid.
D-allo-threonine Largely Unexplored No significant neurological studies found in the current literature search.

II. L-Threonine: The Precursor to an Inhibitory Neurotransmitter

L-threonine's primary neurological role stems from its conversion to glycine in the central nervous system. Glycine acts as an inhibitory neurotransmitter, particularly in the spinal cord and brainstem, and also functions as a co-agonist at NMDA receptors. This metabolic relationship forms the basis for much of the research into L-threonine's therapeutic potential.

Experimental Evidence: L-Threonine in Spasticity

Clinical studies have investigated the efficacy of L-threonine in treating spasticity associated with conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis, with mixed outcomes.

Study FocusDosageDurationOutcomeReference
Amyotrophic Lateral Sclerosis (ALS)1 gram, four times daily6 monthsNo significant improvement; potential decrease in lung function.
Amyotrophic Lateral Sclerosis (ALS)Not specified1 yearNo statistical difference in clinical decline compared to controls.
Spinal Spasticity2 grams, three times dailyNot specifiedModest decrease in muscle contractions.
Experimental Protocol: Open-Label Trial of L-Threonine in ALS
  • Objective: To assess the long-term safety and efficacy of L-threonine in patients with ALS.

  • Study Design: An open-label therapeutic trial.

  • Participants: Thirty patients diagnosed with ALS were randomized into treatment and control groups.

  • Intervention: The treatment group received L-threonine. The control groups received either vitamin B or carnitine.

  • Duration: 1 year.

  • Outcome Measures: Clinical assessment scores and frequency of respiratory failure complaints.

  • Results: No statistically significant differences were observed in the decline of clinical assessment scores between the L-threonine treated group and the control patients. However, patients treated with L-threonine reported respiratory failure less frequently.

L_Threonine_Metabolism L_Threonine L-Threonine Glycine Glycine L_Threonine->Glycine Conversion in CNS Inhibitory_Neurotransmission Inhibitory Neurotransmission (Spinal Cord, Brainstem) Glycine->Inhibitory_Neurotransmission NMDA_Co_agonist NMDA Receptor Co-agonist Glycine->NMDA_Co_agonist

Caption: L-Threonine Conversion to Glycine in the CNS.

III. D-Threonine: An Emerging Neuromodulator

Research into D-amino acids in the brain is a growing field, and D-threonine is beginning to attract attention for its potential neuromodulatory properties. Unlike many other D-amino acids that interact with the NMDA receptor, D-threonine's effects appear to be mediated through a different, as-yet-unidentified mechanism.

Experimental Evidence: D-Threonine's Effect on Hippocampal Currents

A key study demonstrated that D-threonine potentiates currents in rat hippocampal slices.

ParameterObservation
Effect Potentiation of currents
Location Rat hippocampal slices
Mechanism Independent of the NMDA receptor
Comparison Mimics taurine (B1682933) potentiation
Experimental Protocol: Electrophysiological Recording in Hippocampal Slices
  • Objective: To investigate the effects of D-threonine on neuronal currents.

  • Model System: Rat hippocampal slices.

  • Methodology: Electrophysiological recordings were taken from the slices.

  • Intervention: D-threonine was transported into the hippocampal slices.

  • Results: D-threonine caused a potentiation of currents within the slices. This effect was found to be independent of the N-methyl-D-aspartate (NMDA) receptor. The mechanism is suggested to be similar to that of taurine potentiation.

D_Threonine_Effect D_Threonine D-Threonine Hippocampal_Slices Rat Hippocampal Slices D_Threonine->Hippocampal_Slices Transport into Current_Potentiation Potentiation of Currents Hippocampal_Slices->Current_Potentiation Unknown_Mechanism Unknown Mechanism (NMDA-Independent) Current_Potentiation->Unknown_Mechanism Mediated by

Caption: D-Threonine's Effect on Hippocampal Currents.

IV. L-allo-threonine and D-allo-threonine: The Uncharted Territory

Despite the established chemical structures of L-allo-threonine and D-allo-threonine, their neurological effects remain largely uninvestigated. L-allo-threonine is a diastereomer of L-threonine and is not commonly found in nature. The lack of research on these stereoisomers represents a significant knowledge gap and a potential area for future neuropharmacological exploration. Advanced analytical techniques, such as terahertz time-domain spectroscopy, have been shown to be capable of distinguishing between the four stereoisomers, which may facilitate future research.

V. Future Directions and Conclusion

The differential effects of threonine stereoisomers in neurological studies present a compelling area for further investigation. While L-threonine's role as a glycine precursor is relatively well-understood, the mechanisms of action for D-threonine and the potential activities of the allo-forms are yet to be elucidated.

Future research should focus on:

  • Comparative Studies: Directly comparing the effects of all four stereoisomers on various neuronal receptors and signaling pathways.

  • Mechanism of Action: Elucidating the molecular targets and signaling cascades affected by D-threonine.

  • Screening of allo-forms: Investigating the potential neurological activities of L-allo-threonine and D-allo-threonine.

References

Safety Operating Guide

Essential Safety and Logistics for Handling DL-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of DL-Threonine, including personal protective equipment (PPE) recommendations, operational plans, and disposal guidelines. While this compound is not classified as a hazardous substance, adherence to good laboratory practices minimizes risks and ensures a safe working environment.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to prevent direct contact.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][4]
Skin Protection Chemical-resistant gloves, such as nitrile rubber, should be worn. Protective clothing is also recommended to prevent skin exposure.
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required. If dust formation is likely, a particulate filter respirator (such as a P1) should be used.

Glove Specifications (Nitrile Rubber)

FeatureSpecification
Material Thickness >0.11 mm
Breakthrough Time >480 minutes

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Storage: Upon receipt, inspect the container for any damage. Store in a cool, dry, and well-ventilated area. The recommended storage temperature is between 15–25 °C. Keep the container tightly closed to prevent contamination.

2. Handling:

  • Ensure good ventilation to avoid the formation of dust.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

3. First Aid Measures: In case of accidental exposure, follow these first aid procedures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes.

  • Ingestion: Rinse the mouth with water. If feeling unwell, seek medical attention.

Spill and Disposal Procedures

Accidental Release Measures: In the event of a spill, contain the material to prevent it from entering drains. Moisten the spilled solid to prevent dust formation and then carefully sweep or vacuum it into a designated waste container.

Disposal: this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is not typically classified as hazardous waste, but it is important to consult local guidelines for proper disposal.

Workflow for Handling a this compound Spill

Spill_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Spill Spill Occurs Assess Assess Spill Size & Potential Hazards Spill->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if dusty) Assess->Don_PPE Contain Moisten Spill to Prevent Dust Generation Don_PPE->Contain Cleanup Sweep or Vacuum Spilled Material Contain->Cleanup Containerize Place in a Labeled, Sealed Waste Container Cleanup->Containerize Decontaminate_Area Clean Spill Area with Water Containerize->Decontaminate_Area Dispose Dispose of Waste per Local Regulations Decontaminate_Area->Dispose Remove_PPE Remove and Dispose of Contaminated PPE Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Logical workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.